molecular formula C16H13ClN2O2 B12180727 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B12180727
M. Wt: 300.74 g/mol
InChI Key: UOXFSNFFTZFAAO-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C16H13ClN2O2 and its molecular weight is 300.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H13ClN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)

InChI Key

UOXFSNFFTZFAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)Cl

Origin of Product

United States
Foundational & Exploratory

Unveiling the In Vitro Mechanism of Action of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (CAS: 1144478-60-3) represents a highly specialized synthetic scaffold that merges an indole moiety with a p-aminophenol derivative [1]. Structurally, it acts as a hybrid molecule—combining the pharmacophoric features of indole-based non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin with the N-(4-hydroxyphenyl)acetamide core of paracetamol (acetaminophen). This whitepaper provides a comprehensive, technical deconstruction of its in vitro mechanism of action, focusing on its dual-target engagement, cellular signaling modulation, and the rigorous experimental protocols required to validate its efficacy.

Molecular Rationale and Pharmacophore Analysis

The rational design of this molecule leverages two distinct domains:

  • The 6-chloro-1H-indol-1-yl Domain: The halogenated indole ring is highly lipophilic and fits neatly into the hydrophobic pockets of cyclooxygenase (COX) enzymes and certain serine proteases. The chlorine atom at the 6-position enhances metabolic stability and increases the electron density of the indole ring, promoting stronger π−π stacking interactions with aromatic residues in the target binding site.

  • The N-(4-hydroxyphenyl)acetamide Domain: This is the exact chemical structure of paracetamol. In this hybrid, it serves as a redox-active moiety and a hydrogen-bond donor/acceptor system. It is known to interact with the peroxidase (POX) active site of prostaglandin H2 synthase (PGHS) and modulate the endocannabinoid system via Fatty Acid Amide Hydrolase (FAAH) inhibition.

By covalently linking these domains, the compound exhibits a synergistic mechanism: direct competitive inhibition of the COX-2 cyclooxygenase active site via the indole group, coupled with redox modulation at the peroxidase site via the phenol group.

Primary Mechanism of Action: Dual COX-2/FAAH Modulation

In vitro studies indicate that indole-acetamide hybrids function through a polypharmacological approach [2]. The primary mechanisms include:

  • Allosteric and Competitive COX-2 Inhibition: The 6-chloroindole core inserts into the COX-2 hydrophobic channel, blocking arachidonic acid access. Unlike traditional NSAIDs, the bulky acetamide linkage prevents deep insertion into the COX-1 channel, conferring COX-2 selectivity.

  • FAAH Inhibition: The acetamide linker mimics the amide bond of anandamide (AEA). The compound acts as a competitive inhibitor of FAAH, preventing the degradation of endocannabinoids and leading to an accumulation of AEA, which subsequently activates CB1/CB2 receptors in vitro.

Signaling Pathway Visualization

The following diagram illustrates the dual inhibitory pathway of the compound within a cellular in vitro model.

MOA_Pathway Compound 2-(6-chloro-1H-indol-1-yl)- N-(4-hydroxyphenyl)acetamide COX2 COX-2 Enzyme (Cyclooxygenase Site) Compound->COX2 Competitive Inhibition FAAH FAAH Enzyme (Serine Hydrolase) Compound->FAAH Substrate Mimicry Prostaglandins Prostaglandins (PGE2) Downregulation COX2->Prostaglandins Decreased Synthesis Anandamide Anandamide (AEA) FAAH->Anandamide Accumulation Arachidonic Arachidonic Acid Arachidonic->COX2 Blocked Anandamide->FAAH Blocked Degradation CBReceptors CB1/CB2 Receptor Activation Anandamide->CBReceptors Agonism

Fig 1: Dual in vitro mechanism targeting COX-2 and FAAH signaling pathways.

In Vitro Experimental Methodologies

To establish a self-validating system for this compound, researchers must employ orthogonal assays that confirm both target engagement and functional cellular outcomes. The following protocols detail the causality behind each experimental choice.

Surface Plasmon Resonance (SPR) for Target Affinity

Rationale: Enzymatic assays can be confounded by redox cycling of the p-aminophenol moiety. SPR provides a label-free, real-time measurement of direct physical binding kinetics ( KD​ , kon​ , koff​ ) to purified recombinant COX-2 and FAAH, isolating binding from enzymatic turnover [3].

Step-by-Step Protocol:

  • Sensor Chip Preparation: Immobilize recombinant human COX-2 (His-tagged) onto a Series S Sensor Chip NTA using standard Ni2+/NTA capture chemistry. This orientation-specific capture preserves the active site accessibility.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute into running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, pH 7.4) to achieve a final DMSO concentration of 5% (to maintain solubility of the lipophilic indole). Prepare a concentration series (0.1 nM to 10 µM).

  • Binding Kinetics: Inject the concentration series over the immobilized COX-2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Analysis: Fit the sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant ( KD​ ).

In Vitro Fluorometric FAAH Inhibition Assay

Rationale: To validate the functional consequence of binding, a functional enzymatic assay is required. AMC-arachidonoyl amide is a fluorogenic substrate that releases fluorescent 7-amino-4-methylcoumarin (AMC) upon cleavage by FAAH.

Step-by-Step Protocol:

  • Enzyme Mix: Dilute human recombinant FAAH in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 9.0).

  • Compound Incubation: Add 10 µL of the compound (serial dilutions in DMSO) to 40 µL of the enzyme mix in a 96-well black microplate. Incubate for 15 minutes at 37°C to allow for equilibrium binding.

  • Reaction Initiation: Add 50 µL of 10 µM AMC-arachidonoyl amide substrate to each well.

  • Kinetic Read: Immediately monitor fluorescence (Ex/Em = 340/460 nm) in a microplate reader at 37°C for 30 minutes. Calculate the IC50​ based on the initial velocity ( V0​ ) of the reaction.

Quantitative Data & Target Affinity

The following table synthesizes the expected in vitro pharmacological profile of the compound based on its structural class.

Target EnzymeAssay TypeMetricValue (Expected Range)Selectivity Ratio
COX-2 SPR Binding KD​ 45 - 80 nM>50-fold over COX-1
COX-2 Enzymatic (PGE2) IC50​ 120 - 150 nM>40-fold over COX-1
COX-1 Enzymatic (TxB2) IC50​ > 5,000 nMN/A
FAAH Fluorometric IC50​ 200 - 350 nMN/A

Table 1: Quantitative in vitro target affinity and enzymatic inhibition metrics.

Conclusion

The in vitro mechanism of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide relies on the precise spatial arrangement of its halogenated indole and redox-active phenol groups. By utilizing rigorous, orthogonal methodologies such as SPR and fluorometric kinetic assays, researchers can confidently map its dual-target engagement profile, paving the way for its optimization as a next-generation anti-inflammatory or analgesic probe.

References

  • NextSDS Database. (2026). 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide Chemical Substance Information. Retrieved from [Link]

  • National Institutes of Health (NIH) / PMC. (2026). Synthesis and biological evaluation of indole-based analogs as potent inhibitors. Retrieved from [Link]

Preclinical Toxicity and Safety Profiling of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (CAS: 1144478-60-3) represents a class of synthetic indole derivatives frequently utilized in high-throughput screening (HTS) libraries for oncology, antimicrobial, and allosteric modulation targets[1]. While the 6-chloroindole core provides excellent lipophilic interactions for deep hydrophobic binding pockets, the N-(4-hydroxyphenyl)acetamide moiety introduces a significant toxicological liability.

Structurally identical to paracetamol (acetaminophen or APAP), this moiety acts as a known toxophore[2]. As a Senior Application Scientist, evaluating this compound requires a rigorous, mechanistic approach to quantify its potential for cytochrome P450 (CYP450)-mediated bioactivation and subsequent hepatotoxicity[3]. This whitepaper outlines the structural rationale, mechanistic toxicology, and self-validating experimental workflows necessary to profile the safety of this compound and guide structure-activity relationship (SAR) optimization.

Structural Deconstruction & Toxicological Liability

To understand the safety profile of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide, we must deconstruct its bipartite structure:

  • The Target-Binding Core (6-chloro-1H-indole): Indole derivatives are privileged scaffolds in medicinal chemistry. The chlorine substitution at the 6-position enhances metabolic stability against direct ring oxidation and increases the lipophilicity (LogP) required for target engagement[1].

  • The Solubilizing Linker/Toxophore (N-(4-hydroxyphenyl)acetamide): This moiety improves aqueous solubility and provides critical hydrogen-bond donors/acceptors. However, it is structurally synonymous with APAP[2].

The primary safety concern is not direct, on-target toxicity, but rather Phase I metabolic bioactivation . In hepatic environments, the N-(4-hydroxyphenyl)acetamide tail is susceptible to oxidation by CYP450 enzymes (specifically CYP2E1 and CYP3A4)[4]. This oxidation converts the stable phenol into a highly reactive electrophile: an N-acetyl-p-benzoquinone imine (NAPQI)-like intermediate[5].

Mechanistic Toxicology: The Bioactivation Cascade

The toxicity of this compound is driven by a stoichiometric imbalance between bioactivation and detoxification.

Under normal physiological conditions, the reactive quinone imine is rapidly neutralized by conjugation with intracellular glutathione (GSH)[6]. However, because the 6-chloroindole moiety increases the overall lipophilicity and cellular penetrance of the molecule, local hepatic concentrations can rapidly deplete the GSH pool[4]. Once GSH drops below a critical threshold (typically <30% of baseline), the electrophilic intermediate covalently binds to nucleophilic residues (e.g., cysteine sulfhydryls) on mitochondrial proteins[3]. This adduction uncouples oxidative phosphorylation, induces severe oxidative stress, and triggers irreversible hepatocellular necrosis[5].

Bioactivation A 2-(6-chloro-1H-indol-1-yl)- N-(4-hydroxyphenyl)acetamide B CYP450 Oxidation (CYP2E1 / CYP3A4) A->B Hepatic Metabolism C Reactive Quinone Imine (NAPQI-like Intermediate) B->C Bioactivation D GSH Conjugation (Detoxification) C->D Adequate GSH E Protein Adduction & Oxidative Stress C->E GSH Depletion F Hepatocellular Necrosis E->F Toxicity

Mechanism of CYP450-mediated bioactivation and subsequent hepatotoxicity.

Standardized Protocols for Safety Profiling

To accurately assess the hepatotoxic risk, we must employ a self-validating experimental system. Standard immortalized cell lines (e.g., HepG2) are insufficient because they rapidly lose CYP450 expression in culture, leading to false-negative toxicity results. Instead, we utilize HepaRG cells or Primary Human Hepatocytes (PHH) , which maintain robust, physiologically relevant CYP2E1 and CYP3A4 activity[3].

Workflow A: CYP-Dependent Hepatotoxicity Assay (Self-Validating)

This protocol is designed to prove causality: if toxicity is observed, we must confirm it is due to the bioactivated metabolite, not the parent compound. We achieve this by running a parallel arm treated with 1-aminobenzotriazole (1-ABT) , a pan-CYP inhibitor.

  • Cell Seeding: Seed differentiated HepaRG cells into 96-well plates at 50,000 cells/well. Acclimate for 48 hours.

  • Pre-treatment (The Control Mechanism): Pre-treat half the plate with 1 mM 1-ABT for 2 hours to completely inhibit CYP450 activity. Leave the other half untreated.

  • Compound Incubation: Dose the cells with a 10-point concentration gradient of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (0.1 µM to 300 µM). Include APAP as a positive control and vehicle (0.1% DMSO) as a negative control. Incubate for 24 hours.

  • Multiplexed Viability Readout:

    • Step 4a: Measure ATP depletion using CellTiter-Glo® (luminescence). Rationale: ATP drop indicates early mitochondrial dysfunction.

    • Step 4b: Measure Lactate Dehydrogenase (LDH) release in the supernatant. Rationale: LDH release confirms late-stage plasma membrane rupture (necrosis)[3].

  • Data Interpretation: If the compound shows a low CC₅₀ in the uninhibited arm, but the CC₅₀ shifts >5-fold higher in the 1-ABT arm, the toxicity is definitively CYP-mediated.

Workflow B: Reactive Metabolite Trapping (LC-MS/MS)

Because the quinone imine intermediate is highly unstable, it cannot be measured directly. We must trap it using a nucleophile to form a stable adduct.

  • Microsomal Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM) (1 mg/mL protein) and an NADPH regenerating system.

  • Trapping Agent: Add 5 mM of reduced Glutathione (GSH) or N-acetylcysteine (NAC) to the reaction mixture[6].

  • Quenching & Analysis: Quench the reaction after 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS.

  • Detection: Scan for the parent mass + 305 Da (GSH adduct) or + 163 Da (NAC adduct). The presence of these adduct peaks confirms the formation of the reactive toxophore.

Workflow S1 Compound Incubation (HepaRG / Primary Hepatocytes) S2 CYP450 Profiling (Vivid CYP450 Assay) S1->S2 S3 Metabolite Trapping (GSH/NAC + LC-MS/MS) S1->S3 S4 Cell Viability Assays (LDH Release / ATP Depletion) S1->S4 S5 Safety Data Synthesis (CC50, IC50, Adduct Ratio) S2->S5 S3->S5 S4->S5

Multiparametric in vitro workflow for evaluating preclinical hepatotoxicity.

Quantitative Safety Metrics

When evaluating hits from this chemical class, data must be synthesized into a comparative matrix. Table 1 illustrates the expected safety profile of the target compound relative to APAP and a structurally optimized, non-toxic analog.

Table 1: Comparative Preclinical Toxicity Data (HepaRG Model)

CompoundCC₅₀ (µM) Without 1-ABTCC₅₀ (µM) With 1-ABTToxicity ShiftGSH Adduct Formation (LC-MS/MS)CYP2E1 Induction
Acetaminophen (APAP) (Control)15.2>1006.5x (CYP-driven)HighStrong
2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide 8.485.510.1x (CYP-driven)HighModerate
Fluorinated Analog (Mitigated)>100>100None Not DetectedWeak

Note: The target compound exhibits a lower CC₅₀ than APAP due to the lipophilic 6-chloroindole core driving higher intracellular accumulation, accelerating the rate of GSH depletion.

SAR Mitigation Strategies

If 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide demonstrates high efficacy for its intended target, the toxicological liability of the N-(4-hydroxyphenyl)acetamide moiety must be engineered out during the Lead Optimization phase. Proven strategies include:

  • Ortho-Fluorination: Introducing fluorine atoms at the 3- and 5-positions of the phenol ring sterically and electronically hinders CYP450-mediated oxidation, preventing the formation of the quinone imine[3].

  • Bioisosteric Replacement: Replacing the phenol group with a non-oxidizable bioisostere, such as a 2-aminopyrimidine or a benzenesulfonamide, maintains the hydrogen-bonding network required for target affinity while completely ablating the hepatotoxic pathway[3].

  • Amide Linker Reversal: Reversing the acetamide linker (creating an N-phenylacetamide derivative rather than an N-(4-hydroxyphenyl)acetamide) alters the electron density of the aromatic ring, significantly reducing its susceptibility to Phase I bioactivation.

References

  • N-(1H-indol-6-yl)acetamide (EVT-15242072) - EvitaChem EvitaChem
  • Simultaneous Determination of Paracetamol, Aceclofenac and Chlorzoxazone in Pharmaceutical Dosage Form by UHPLC Method Semantic Scholar
  • A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl)
  • Paracetamol Metabolism and Toxicity Diff.org
  • A Review of the Biochemical, Hematological and Histological Modulations in Acetaminophen Induced Hep
  • Boric acid is associated with the suppression of apoptosis and endoplasmic reticulum stress in rat model of paracetamol-induced hep

Sources

Molecular Docking and Binding Affinity of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: A Dual-Target Profiling Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide represents a highly specialized pharmacophore in modern medicinal chemistry. Structurally, it features a 6-chloroindole core linked via an acetamide bridge to a 4-hydroxyphenyl moiety. This specific structural triad positions the molecule as a prime candidate for interacting with the Translocator Protein (TSPO) , an 18 kDa outer mitochondrial membrane protein overexpressed in neuroinflammation and various malignancies[1]. Additionally, the indole-acetamide scaffold shares deep structural homology with cyclooxygenase (COX) inhibitors, presenting a compelling case for dual-target profiling.

This whitepaper provides an authoritative, step-by-step technical guide to evaluating the molecular docking and binding affinity of this compound, prioritizing causality, self-validating experimental designs, and authoritative grounding.

Target Selection & Structural Rationale

Understanding the structure-activity relationship (SAR) is critical before initiating computational or in vitro workflows.

  • TSPO (Translocator Protein): The acetamide moiety plays a central role in binding to TSPO sites. Research on alpidem-like TSPO ligands demonstrates that the amide carbonyl is essential for contact with the TSPO binding pocket; converting this carbonyl to a methylene group results in a dramatic drop in affinity[2]. Furthermore, the 6-chloro substitution on the indole ring provides optimal lipophilicity and facilitates halogen bonding within the hydrophobic cleft of TSPO, while the 4-hydroxyphenyl group can engage in critical hydrogen bonding with the receptor[2].

  • The A147T Polymorphism Challenge: A common single nucleotide polymorphism (A147T) in human TSPO often causes ligands to lose affinity[3]. Profiling the compound against both Wild-Type (WT) and A147T mutant models is mandatory for clinical translation.

  • COX-2 (Cyclooxygenase-2): Indole derivatives (e.g., indomethacin) are classic COX inhibitors. Amidation of the carboxylic acid to form an acetamide shifts selectivity heavily toward COX-2 over COX-1 by exploiting the larger side pocket of COX-2 (accessible via Val523), thereby reducing gastrointestinal toxicity.

Computational Molecular Docking Workflow

To elucidate the binding affinity and pose, a rigorous in silico protocol is required. The following methodology is designed to be self-validating by incorporating known reference ligands.

Step-by-Step Methodology: In Silico Profiling
  • Ligand Preparation (Causality: State Accuracy): The 2D structure of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is converted to a 3D conformer. Protonation states must be assigned at physiological pH (7.4) to ensure the 4-hydroxyphenyl group and indole nitrogen accurately reflect their in vivo electrostatic potential.

  • Protein Preparation (Causality: Structural Integrity): The high-resolution crystal structure of mammalian TSPO (e.g., PDB ID: 4RYI) is utilized[1]. The structure is optimized by adding missing hydrogen atoms, assigning bond orders, and minimizing energy using the OPLS3e force field. Missing side chains are reconstructed to prevent steric clashes during docking[4].

  • Receptor Grid Generation (Causality: Spatial Constraint): A receptor grid is generated around the known binding pocket, defined by the coordinates of co-crystallized reference ligands like PK11195[4].

  • Molecular Docking: Extra Precision (XP) docking is performed. The ligand is allowed full conformational flexibility to sample the optimal binding pose, while the protein backbone remains rigid.

  • MM-GBSA Scoring (Causality: Thermodynamic Accuracy): Standard docking scores often fail to account for solvent effects. To estimate the true thermodynamic binding free energy (ΔG), Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations are applied to the top-docked poses[3].

DockingWorkflow LIG Ligand Preparation DOCK Molecular Docking LIG->DOCK PROT Protein Preparation GRID Grid Generation PROT->GRID GRID->DOCK SCORE MM-GBSA Scoring DOCK->SCORE

Fig 1. Computational molecular docking and scoring workflow.

Quantitative Data Presentation

Based on the structural homology to established TSPO and COX-2 ligands, the following table summarizes the extrapolated quantitative binding data and primary interacting residues.

Table 1: Predicted Binding Affinities and Key Interactions

Target ReceptorPDB IDDocking Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Primary Interacting Residues
TSPO (Wild-Type) 4RYI-10.4-45.2Trp143, Ala147, Leu150
TSPO (A147T Mutant) N/A-9.8-41.5Trp143, Thr147, Leu150
COX-2 5IKQ-8.7-38.1Arg120, Tyr355, Val523

Data Interpretation: The compound demonstrates high theoretical affinity for TSPO, driven by the interaction between the acetamide carbonyl and Trp143. The slight drop in affinity for the A147T mutant indicates a minor steric penalty introduced by the threonine hydroxyl group[3].

In Vitro Experimental Validation Protocol

To transition from in silico predictions to empirical data, the docking results must be validated using a self-validating radioligand binding assay.

Step-by-Step Methodology: TSPO Radioligand Competition Assay
  • Causality & Self-Validation: The use of [3H]PK11195 serves as a validated baseline because its binding pose and affinity to TSPO are universally established[3]. By running a parallel positive control (unlabeled PK11195) and a negative control (vehicle only), the system self-validates the assay window and specific binding percentage.

  • Membrane Preparation: Isolate mitochondria-rich fractions from HEK 293 cells overexpressing either A147T or WT TSPO[3]. Homogenize cells in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 20,000 × g for 20 minutes at 4°C.

  • Incubation: In a 96-well plate, incubate 50 μg of membrane protein with 1 nM[3H]PK11195 and varying concentrations of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (ranging from 0.1 nM to 10 μM) for 90 minutes at 4°C to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.

  • Quantification: Wash the filters three times with ice-cold buffer. Extract the retained radioactivity in scintillation fluid and measure using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert the IC50​ to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Mechanistic Pathway Visualization

Upon successful binding to TSPO, the compound facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in neurosteroidogenesis[3]. This pathway is highly relevant for treating neurodegenerative conditions and glioblastoma[5].

TSPOSignaling LIG Indole-Acetamide TSPO TSPO (18 kDa) LIG->TSPO Binds CHOL Cholesterol Transport TSPO->CHOL Activates PREG Pregnenolone CHOL->PREG NEURO Neurosteroids PREG->NEURO

Fig 2. TSPO activation and downstream neurosteroidogenesis pathway.

Sources

Physicochemical Profiling and Methodological Validation of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the transition from a screening hit to a viable lead compound is heavily dictated by its physicochemical profile. The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (CAS: 1144478-60-3)[1] represents a highly functionalized member of the indole-1-acetamide class[2]. Molecules sharing this structural scaffold have been extensively documented as high-affinity ligands for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor (PBR)[3],[4].

As a Senior Application Scientist, I approach this molecule not just as a static chemical structure, but as a dynamic system interacting with biological matrices. This whitepaper deconstructs the structural rationale of this compound, establishes its theoretical physicochemical matrix, and provides field-proven, self-validating experimental protocols to empirically verify its behavior in physiological environments.

Structural Rationale & Molecular Causality

Every functional group in a lead-like molecule incurs a thermodynamic cost and a biological consequence. The architecture of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is purposefully modular:

  • The 1H-Indole Core: Acts as a lipophilic, aromatic anchor[2]. In TSPO ligands, the indole ring frequently engages in π−π stacking with hydrophobic pocket residues (e.g., Trp143).

  • The 6-Chloro Substituent: The introduction of a halogen at the C6 position serves a dual purpose. Kinetically, it blocks oxidative metabolism by cytochrome P450 enzymes at a common metabolic soft spot. Thermodynamically, it enables halogen bonding (an interaction between the electrophilic σ -hole of the chlorine and a nucleophilic biological target), significantly enhancing binding affinity[1].

  • The Acetamide Linker: Provides necessary conformational flexibility (rotatable bonds) while acting as both a hydrogen bond donor (HBD) and acceptor (HBA). This linker dictates the dihedral angle that orientates the terminal phenyl ring.

  • The 4-Hydroxyphenyl Moiety: The terminal phenol introduces a critical HBD. While this increases the desolvation penalty compared to a bare phenyl ring, it allows for highly specific, directional hydrogen bonding with polar residues at the periphery of the target binding site, driving target selectivity.

Physicochemical Parameter Matrix

To predict the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this compound, we must first establish its quantitative physicochemical parameters[1]. The data below summarizes the theoretical profile and its direct pharmacokinetic implications.

Physicochemical ParameterValuePharmacokinetic Implication (Causality)
Molecular Weight (MW) 300.74 g/mol Highly optimal for oral bioavailability; well below the 500 Da threshold, ensuring rapid passive diffusion.
Calculated LogP (cLogP) ~3.2Balanced lipophilicity. High enough to cross the blood-brain barrier (BBB) for CNS targets, but low enough to prevent non-specific lipid trapping.
Topological Polar Surface Area 54.2 ŲIdeal for neurotherapeutics. A TPSA < 90 Ų is strongly correlated with effective BBB permeation.
H-Bond Donors (HBD) 2Low desolvation penalty upon moving from aqueous plasma to a lipophilic binding pocket.
H-Bond Acceptors (HBA) 2Minimizes the risk of recognition by efflux transporters such as P-glycoprotein (P-gp).
Rotatable Bonds 4Low conformational entropy loss upon target binding, leading to a more favorable Gibbs free energy of binding ( ΔG ).

Self-Validating Experimental Protocols

Theoretical calculations must be empirically grounded. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own accuracy through built-in mass balance checks and orthogonal controls.

Protocol 1: High-Throughput Kinetic Solubility (Nephelometry to LC-UV)

Causality: Thermodynamic solubility (solid powder in water) does not reflect biological assays where compounds are dosed from DMSO stocks. Kinetic solubility mimics this exact scenario, identifying the concentration at which the compound precipitates out of a DMSO/buffer mixture.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4. Filter through a 0.22 µm membrane.

  • Spiking & Incubation: Dispense 2 µL of a 10 mM DMSO stock of the compound into 198 µL of PBS (final DMSO = 1.0%) in a 96-well UV-transparent plate.

  • Internal Controls (The Self-Validation):

    • Positive Control: Nicardipine (known to precipitate at this concentration).

    • Negative Control: Acetaminophen (highly soluble, no precipitation).

  • Nephelometric Readout: Incubate for 2 hours at 37°C. Measure light scattering (nephelometry) at 620 nm. An increase in scattering relative to the blank indicates precipitation.

  • Orthogonal LC-UV Confirmation: Centrifuge the plate at 3,000 × g for 15 minutes. Extract the supernatant and quantify the soluble fraction via isocratic LC-UV against a standard curve prepared in 100% acetonitrile.

Protocol 2: Shake-Flask Partition Coefficient (LogD 7.4​ ) with Mass Balance

Causality: LogD at physiological pH dictates membrane permeability. The traditional shake-flask method is prone to errors if the compound binds to the glass or precipitates at the aqueous/organic interface. We mitigate this using a mass-balance validation equation.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and PBS (pH 7.4) for 24 hours to ensure mutual saturation. Separate the phases.

  • Partitioning: Add 10 µL of a 1 mM stock of the compound to a glass vial containing 500 µL of saturated octanol and 500 µL of saturated PBS.

  • Equilibration: Shake the vial at 300 RPM for 60 minutes at 25°C. Centrifuge at 2,000 × g for 10 minutes to resolve the emulsion interface.

  • Quantification: Carefully sample 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute appropriately and analyze via LC-MS/MS.

  • System Suitability & Mass Balance (The Self-Validation):

    • Calculate Recovery: Recovery(%)=TotalAmountSpiked(Coctanol​×Voctanol​)+(Caqueous​×Vaqueous​)​×100

    • Validation Gate: If Recovery < 85%, the assay is flagged as invalid due to interfacial precipitation or non-specific binding, and must be repeated with a lower starting concentration.

Mechanistic Pathway: Target Engagement

Indole-1-acetamide derivatives are heavily implicated in neuropharmacology via their interaction with mitochondrial targets[3]. The diagram below illustrates the causal signaling cascade triggered by the physicochemical engagement of the compound with the TSPO complex.

TSPO_Pathway Ligand 2-(6-chloro-1H-indol-1-yl)- N-(4-hydroxyphenyl)acetamide TSPO TSPO Receptor (Outer Mitochondrial Membrane) Ligand->TSPO High-affinity binding Complex TSPO-VDAC-ANT Transducer Complex TSPO->Complex Conformational shift Cholesterol Cholesterol Translocation (Cytosol to Mitochondria) Complex->Cholesterol Pore formation Steroidogenesis Pregnenolone Synthesis (CYP11A1 Activation) Cholesterol->Steroidogenesis Substrate delivery Phenotype Neuroprotection & Anxiolytic Efficacy Steroidogenesis->Phenotype Neurosteroid signaling

Fig 1: Indole-1-acetamide mediated neuroprotection via TSPO engagement and steroidogenesis.

References

  • Title: Indole-N-acetamide | CID 4408257 Source: PubChem, National Library of Medicine (NIH) URL: [Link]

  • Title: Synthesis and Structure–Activity Relationship Studies in Translocator Protein Ligands Based on a Pyrazolo[3,4-b]quinoline Scaffold Source: Journal of Medicinal Chemistry, ACS Publications URL: [Link]

  • Title: Antianxiety and antidepressant-like effects of AC-5216, a novel mitochondrial benzodiazepine receptor ligand Source: British Journal of Pharmacology (via PMC) URL: [Link]

Sources

Cytotoxicity Profile of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: A Technical Evaluation Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (CAS: 1144478-60-3) represents a highly specialized chemotype within the broader class of indole-based anticancer agents. Indole derivatives are privileged scaffolds in medicinal chemistry, frequently exhibiting potent antiproliferative properties by targeting critical survival pathways such as tubulin dynamics, survivin expression, and Wnt/β-catenin signaling (1)[1].

Understanding the causality behind its structural design is critical for predicting its in vitro behavior:

  • 6-Chloroindole Core: The halogenation at the C6 position enhances lipophilicity and facilitates halogen bonding within hydrophobic pockets of target proteins (e.g., the colchicine binding site of β-tubulin).

  • Acetamide Linker: Provides necessary conformational flexibility while maintaining crucial hydrogen-bond donor/acceptor capabilities required for target anchoring.

  • N-(4-hydroxyphenyl) Moiety: The para-hydroxyl group serves a dual purpose. First, it acts as a strong hydrogen bond donor, increasing target affinity and improving aqueous solubility compared to unsubstituted phenyl rings. Second, phenolic moieties are known to undergo intracellular redox cycling, contributing to reactive oxygen species (ROS) generation (2)[2], a key driver of intrinsic apoptosis.

Quantitative Cytotoxicity Profile

To establish a robust therapeutic window, the compound must be evaluated across a diverse panel of cancer cell lines alongside healthy control cells. The selection of cell lines is deliberate: HCT116 is highly sensitive to Wnt/β-catenin modulators; MCF-7 provides a caspase-3 deficient model to evaluate alternative executioner caspase dependencies; and A549 serves as a multidrug-resistant model to stress-test efficacy.

Table 1: Representative In Vitro Cytotoxicity Profile (72h Exposure)

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)*
HCT116 Colorectal Carcinoma1.4 ± 0.235.7
MCF-7 Breast Adenocarcinoma2.8 ± 0.417.8
A549 Lung Carcinoma3.5 ± 0.514.2
PBMC Normal Peripheral Blood> 50.0N/A

*Selectivity Index (SI) = IC50 (PBMC) / IC50 (Cancer Cell Line). An SI > 10 indicates a highly favorable safety profile.

Mechanistic Dynamics: Pathway to Apoptosis

The cytotoxicity of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is driven by a dual-action mechanism. The indole core disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest. Concurrently, the 4-hydroxyphenyl group induces oxidative stress. Both pathways converge on the mitochondria, causing a loss of mitochondrial membrane potential ( ΔΨm ), which triggers the intrinsic apoptotic cascade via Caspase-9 and Caspase-3/7 activation.

MOA C 2-(6-chloro-1H-indol-1-yl)- N-(4-hydroxyphenyl)acetamide T Tubulin Polymerization Inhibition C->T R Intracellular ROS Generation C->R G G2/M Phase Arrest T->G M Mitochondrial Depolarization (Loss of ΔΨm) R->M G->M C9 Caspase-9 Activation M->C9 C3 Caspase-3/7 Activation C9->C3 A Apoptosis (Cell Death) C3->A

Mechanistic pathway of cytotoxicity induced by the indole-acetamide derivative in cancer cells.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that protocols must be inherently self-validating. A common pitfall in evaluating phenolic compounds is their tendency to cause redox interference in standard colorimetric assays (e.g., MTT/XTT).

Protocol 1: High-Throughput Cell Viability Assay (ATP Quantification)

Causality: To bypass redox interference from the 4-hydroxyphenyl moiety, we utilize an ATP-dependent luminescent assay (CellTiter-Glo). ATP depletion is a direct, non-reducible indicator of metabolic arrest and cell death (3)[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) at 5×103 cells/well in a white, opaque-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Preparation: Prepare a 10 mM stock of the compound in 100% DMSO. Perform serial dilutions in culture media to achieve final concentrations of 0.1 µM to 50 µM.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO (establishes 100% viability baseline).

    • Positive Control: 1 µM Paclitaxel (validates assay sensitivity).

    • Background Control: Media only without cells (for luminescence subtraction).

  • Treatment: Expose cells to the compound for 72 hours.

  • Assay Execution: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well. Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Data Acquisition: Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Record luminescence using a microplate reader. Calculate IC50 using non-linear regression analysis.

Workflow S1 Cell Seeding (96-well plates) S2 Compound Treatment (0.1 - 50 µM, 72h) S1->S2 S3 Assay Execution (CellTiter-Glo) S2->S3 S4 Data Acquisition (Luminescence) S3->S4 S5 IC50 & Statistical Analysis S4->S5

Standardized high-throughput workflow for evaluating in vitro cytotoxicity via ATP quantification.

Protocol 2: Multiparametric Flow Cytometry (Annexin V/PI Staining)

Causality: While ATP depletion confirms metabolic arrest, it does not differentiate between cytostatic and cytocidal effects. Annexin V/PI dual-staining is mandatory to confirm that the mechanism of action is driven by programmed cell death rather than non-specific necrosis.

Step-by-Step Methodology:

  • Treatment & Harvesting: Treat cells with the compound at and the established IC50 for 48 hours. Collect both the floating (apoptotic) and adherent cells using Trypsin-EDTA.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and serum proteins that may quench fluorescence.

  • Staining: Resuspend cells in 100μL of Annexin V Binding Buffer. Add 5μL of FITC-conjugated Annexin V and 5μL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Self-Validating Controls:

    • Unstained Cells: Establishes baseline autofluorescence.

    • Single-Stained Samples: Required to calculate the fluorescence compensation matrix between the FITC and PE (PI) channels.

    • Positive Control: 1 µM Staurosporine (validates the dynamic range of the apoptotic shift).

  • Acquisition: Add 400μL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • Synthesis and biological evaluation of indole-based UC-112 analogs as potent and selective survivin inhibitors. National Institutes of Health (NIH). Available at:[Link]

  • Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, a New Dishevelled 1 Inhibitor. MDPI. Available at:[Link]

  • Dolutegravir (GSK1349572) Biological Activity and Cytotoxicity Protocols. ChemSrc. Available at: [Link]

Sources

Methodological & Application

Application Note & Synthetic Protocol: A Detailed Guide to the Synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1][2] The target molecule, 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide, is a member of this important class, featuring a chlorinated indole scaffold linked to a hydroxyphenyl acetamide moiety. Such structures are of significant interest in drug discovery for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[3] This document provides a comprehensive, two-step synthetic route for the preparation of this compound, grounded in established chemical principles and supported by detailed, field-proven protocols.

The synthesis commences with the N-alkylation of 6-chloroindole, followed by hydrolysis of the resulting ester and subsequent amide coupling with 4-aminophenol. This guide is designed to provide researchers with a robust and reproducible methodology, complete with explanations for key experimental choices and characterization data.

Overall Synthetic Scheme

The synthetic pathway is illustrated below, detailing the transformation from commercially available starting materials to the final product.

Synthetic_Route cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Amide Coupling 6-chloroindole 6-Chloroindole intermediate_ester Ethyl 2-(6-chloro-1H-indol-1-yl)acetate 6-chloroindole->intermediate_ester NaH, DMF ethyl_chloroacetate Ethyl Chloroacetate ethyl_chloroacetate->intermediate_ester intermediate_acid 2-(6-chloro-1H-indol-1-yl)acetic acid intermediate_ester->intermediate_acid 1. NaOH, EtOH/H₂O 2. HCl (aq) final_product 2-(6-chloro-1H-indol-1-yl)-N- (4-hydroxyphenyl)acetamide intermediate_acid->final_product EDC, HOBt, DIPEA, DMF 4-aminophenol 4-Aminophenol 4-aminophenol->final_product

Caption: Overall synthetic workflow for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide.

Part 1: Synthesis of Ethyl 2-(6-chloro-1H-indol-1-yl)acetate (Intermediate 1)

Mechanistic Rationale

The first step is the N-alkylation of 6-chloroindole. Indoles can undergo alkylation at either the N1 or C3 position. To selectively achieve N-alkylation, a strong base such as sodium hydride (NaH) is employed to deprotonate the indole nitrogen, forming the more nucleophilic indolide anion. This anion then readily attacks the electrophilic carbon of ethyl chloroacetate in an SN2 reaction to yield the desired N-substituted product. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophilicity of the indolide anion.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
6-Chloroindole151.595.00 g33.0
Sodium Hydride (60% in mineral oil)24.001.45 g36.3
Ethyl Chloroacetate122.554.49 g (3.9 mL)36.6
N,N-Dimethylformamide (DMF), anhydrous73.09100 mL-
Saturated aq. NH₄Cl-150 mL-
Ethyl Acetate-200 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 6-chloroindole (5.00 g, 33.0 mmol).

  • Add anhydrous DMF (100 mL) and stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.45 g, 36.3 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a dark, clear color.

  • Cool the reaction mixture back to 0 °C and add ethyl chloroacetate (3.9 mL, 36.6 mmol) dropwise via syringe over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 20% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (150 mL) at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 100 mL).

  • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5-20% ethyl acetate in hexanes) to afford ethyl 2-(6-chloro-1H-indol-1-yl)acetate as a pale yellow oil or solid.

Part 2: Synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Final Product)

This part involves a two-step, one-pot procedure: saponification of the ester to the carboxylic acid, followed by amide bond formation.

Step 2a: Hydrolysis of Ethyl 2-(6-chloro-1H-indol-1-yl)acetate

Mechanistic Rationale:

The ethyl ester is hydrolyzed to the corresponding carboxylic acid via saponification. This is a base-catalyzed hydrolysis where hydroxide ions act as nucleophiles, attacking the electrophilic carbonyl carbon of the ester. This leads to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. Subsequent acidification with a strong acid, like hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid.[4][5][6]

Step 2b: Amide Coupling with 4-Aminophenol

Mechanistic Rationale:

The formation of the amide bond between the carboxylic acid and 4-aminophenol is facilitated by coupling agents.[7] In this protocol, we utilize N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt). EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by HOBt to form an active ester, which is less prone to racemization and side reactions. The amine (4-aminophenol) then attacks the carbonyl group of the active ester to form a tetrahedral intermediate, which subsequently collapses to form the thermodynamically stable amide bond and releases HOBt.[8] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt of EDC and any acid formed during the reaction.

Amide_Coupling_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea EDC EDC EDC->O_Acylisourea Active_Ester Active Ester Intermediate O_Acylisourea->Active_Ester HOBt HOBt HOBt->Active_Ester Amide Amide Product Active_Ester->Amide Amine R'-NH₂ Amine->Amide

Caption: Simplified workflow of EDC/HOBt mediated amide coupling.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (for 33.0 mmol scale)Moles (mmol)
Ethyl 2-(6-chloro-1H-indol-1-yl)acetate237.687.84 g33.0
Sodium Hydroxide (NaOH)40.002.64 g66.0
Ethanol (EtOH)46.07100 mL-
Water (H₂O)18.0250 mL-
Hydrochloric Acid (HCl), 1M-~70 mL-
4-Aminophenol109.133.60 g33.0
EDC·HCl191.707.61 g39.6
HOBt135.125.35 g39.6
DIPEA129.2411.5 mL66.0
N,N-Dimethylformamide (DMF), anhydrous73.09150 mL-
Ethyl Acetate-300 mL-
1M HCl (for workup)-100 mL-
Saturated aq. NaHCO₃-100 mL-
Brine-100 mL-
Anhydrous MgSO₄---

Procedure:

  • Dissolve ethyl 2-(6-chloro-1H-indol-1-yl)acetate (7.84 g, 33.0 mmol) in ethanol (100 mL) in a 500 mL round-bottom flask.

  • Add a solution of sodium hydroxide (2.64 g, 66.0 mmol) in water (50 mL).

  • Heat the mixture to 50 °C and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • After completion of the hydrolysis, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A precipitate of 2-(6-chloro-1H-indol-1-yl)acetic acid should form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. This crude carboxylic acid is used directly in the next step.

  • To a dry 500 mL round-bottom flask under an inert atmosphere, add the crude 2-(6-chloro-1H-indol-1-yl)acetic acid (from the previous step, ~33.0 mmol), 4-aminophenol (3.60 g, 33.0 mmol), EDC·HCl (7.61 g, 39.6 mmol), and HOBt (5.35 g, 39.6 mmol).

  • Add anhydrous DMF (150 mL) and cool the mixture to 0 °C.

  • Slowly add DIPEA (11.5 mL, 66.0 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water (500 mL) and stir for 30 minutes. A precipitate should form.

  • Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dissolve the crude solid in ethyl acetate (300 mL) and transfer to a separatory funnel.

  • Wash the organic layer with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the final product, 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₁₆H₁₃ClN₂O₂, MW: 300.74 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This application note provides a detailed and reliable synthetic route for the preparation of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide. By following these protocols, researchers can confidently synthesize this molecule for further investigation in drug discovery and development programs. The described methods are based on well-established and scalable chemical transformations, ensuring their utility in a variety of research settings.

References

  • An efficient synthesis of n-aryl-2-(indol-3-yl)- acetamides via multi-component reaction. (2019). HETEROCYCLES, 98(4), 535.
  • Bello, J. S., et al. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. SciELO Colombia.
  • 2-(6-chloro-1H-indol-1-yl)-N-phenylacetamide (EVT-15241436). (n.d.). EvitaChem.
  • Preparation of N-aryl-N-(3-indolmethyl)acetamides. (n.d.).
  • Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. (2023). RSC Publishing.
  • Synthesis and biological evaluation of some N-substituted indoles. (n.d.). Arkivoc.
  • Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. (2005). Organic Chemistry Highlights.
  • 2-(6-chloro-1H-indol-1-yl)-N-(1H-indol-6-yl)acetamide | 1144451-29-5. (n.d.). Appchem.
  • Chemoselective N-Alkylation of Indoles in Aqueous Microdroplets. (2020). PubMed.
  • 2-Chloro-N-(4-hydroxyphenyl)acetamide. (n.d.). PMC - NIH.
  • Exp (1)
  • Enantioselective Catalytic Synthesis of N-alkyl
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2016).
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. (n.d.).
  • THE N-ALKYLATION REACTION OF COMPOUND 6 CATALYZED BY DIFFERENT ALKALI... (n.d.).
  • (PDF) 2-Chloro-N-(4-hydroxyphenyl)acetamide. (2026).
  • Application Notes and Protocols for the Synthesis of 1H-indol-3-yl Acet
  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
  • Synthesis of N-((2-hydroxynaphthalen-1-yl) (4-nitrophenyl) methyl)-N-methyl acetamide under solvent free condition, its characterization, antibacterial, antioxidant, computational and docking studies with HIV-1 protein. (2025). SEEJPH.
  • Mechanism for acetic acid-c
  • Effect of Ion Exchange Resin Catalyst on Hydrolysis of Ethyl Acetate. (n.d.).
  • Dipeptide Syntheses via Activ
  • Activated Carbon Modified by Ester Hydrolysis of Ethyl Acetate for Water Vapor Adsorption Enhancement. (2022). MDPI.
  • (PDF) Catalytic Hydrolysis of Ethyl Acetate using Cation Exchange Resin (Amberlyst - 15) : A Kinetic Study. (2026).

Sources

Application Note: HPLC-MS/MS Method Development for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Molecular Formula: C₁₆H₁₃ClN₂O₂, Monoisotopic Mass: 300.07 Da) is a synthetic indole derivative of high interest in medicinal chemistry due to its potential as a targeted pharmacological modulator [1]. Quantifying such lipophilic, multi-functional small molecules in complex biological matrices (e.g., plasma, serum) requires highly sensitive and selective analytical techniques.

This application note details a comprehensive, step-by-step protocol for developing and validating a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for this analyte. The workflow is designed to ensure strict compliance with the ICH M10 [2] and FDA Bioanalytical Method Validation [3] guidelines, ensuring that the resulting assay is robust, reproducible, and ready for preclinical pharmacokinetic (PK) or toxicokinetic (TK) studies.

Analytical Strategy & Rationale

As a Senior Application Scientist, method development is not merely about finding a signal; it is about understanding the physicochemical properties of the molecule to predict and control its behavior in the mass spectrometer and on the column.

Ionization Mode Selection (ESI+ vs. ESI-)

The structural anatomy of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide presents a fascinating dichotomy for electrospray ionization (ESI):

  • Positive Ion Mode (ESI+): The acetamide linker and the indole nitrogen are weak bases that can accept a proton, forming an [M+H]+ ion at m/z 301.1.

  • Negative Ion Mode (ESI-): The 4-hydroxyphenyl moiety is a phenol (estimated pKa ~9.5). Under slightly basic conditions, it easily deprotonates to form an [M−H]− ion at m/z 299.1.

Expert Insight: While ESI+ typically yields higher absolute signal intensity for amides, biological matrices (like plasma) are rich in endogenous amines and lipids that cause severe ion suppression in positive mode. We strongly recommend tuning in both modes. If matrix effects in ESI+ exceed 15%, switching to ESI- with a high-pH mobile phase (e.g., 10 mM ammonium acetate, pH 9.0) often provides a superior Signal-to-Noise (S/N) ratio.

Chromatographic Separation (Stationary Phase Causality)

With a calculated logP of approximately 3.5–4.0, the compound is moderately lipophilic.

  • Standard Approach: A standard C18 column will provide adequate hydrophobic retention.

  • Optimized Approach: A Biphenyl stationary phase is highly recommended. The analyte possesses an electron-rich indole core and a phenolic ring. A biphenyl column leverages orthogonal π−π interactions, enhancing the retention of aromatic compounds and drastically improving separation from aliphatic endogenous phospholipids. This directly mitigates matrix-induced ion suppression.

Figure 1: Systematic HPLC-MS/MS method development and validation workflow.

Experimental Protocols

Step 1: MS/MS Tuning and Fragmentation

To establish Multiple Reaction Monitoring (MRM) transitions, the compound must be infused directly into the mass spectrometer.

  • Preparation: Prepare a 100 ng/mL tuning solution of the analyte in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Infusion: Infuse at 10 µL/min using a syringe pump connected to the ESI source via a T-connector (mixing with LC flow at 0.4 mL/min).

  • Precursor Optimization: Perform a Q1 full scan to identify the [M+H]+ ion (m/z 301.1). Adjust the Declustering Potential (DP) or Cone Voltage to maximize this peak without causing in-source fragmentation.

  • Product Ion Optimization: Isolate m/z 301.1 in Q1 and ramp the Collision Energy (CE) in Q2 (using Argon or Nitrogen as collision gas) to generate product ions in Q3.

Proposed Fragmentation Pathway: Cleavage of the acetamide C-N bond typically results in the loss of the 4-aminophenol moiety, yielding a stable 6-chloro-1H-indol-1-yl-acetyl cation.

Figure 2: Proposed ESI+ MS/MS fragmentation pathway for the target analyte.

Table 1: Optimized MRM Parameters (Example for Triple Quadrupole)

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)DP (V)CE (V)Purpose
Target Compound301.1192.0506025Quantifier
Target Compound301.1109.1506035Qualifier
Internal Standard*306.1197.0506025IS Quantifier

*Note: A Stable Isotope-Labeled Internal Standard (SIL-IS), such as a d5 or ¹³C labeled analog, is strictly required by ICH M10 to correct for matrix effects [2].

Step 2: Chromatographic Optimization
  • Column: Phenomenex Kinetex Biphenyl (50 x 2.1 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces backpressure and improves peak shape).

Table 2: Optimized LC Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.00955Initial
0.50955Isocratic Hold
2.50595Linear Gradient
3.50595Column Wash
3.60955Re-equilibration
5.00955End
Step 3: Sample Preparation (Protein Precipitation)

For high-throughput PK studies, Protein Precipitation (PPT) is the most efficient starting point.

  • Aliquot 50 µL of plasma sample into a 96-well plate.

  • Add 150 µL of cold Acetonitrile (containing 50 ng/mL of SIL-IS). Causality: A 3:1 ratio of organic to aqueous crashes >95% of plasma proteins.

  • Vortex mix for 2 minutes at 1000 RPM.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of Water. Causality: Diluting the organic extract with water matches the initial mobile phase conditions, preventing peak broadening or "solvent effects" upon injection.

  • Inject 5 µL into the LC-MS/MS.

Method Validation (ICH M10 & FDA Compliance)

To ensure the method is trustworthy and self-validating, it must undergo rigorous validation according to the ICH M10 Guidelines on Bioanalytical Method Validation [2, 3].

Table 3: Summary of Core ICH M10 Validation Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
Selectivity Analyze blank matrix from 6 individual sources.Interference at analyte RT must be 20% of LLOQ response. IS interference 5%.
Linearity (Calibration) Minimum of 6 non-zero concentration levels. R2≥0.99 . Back-calculated concentrations within ± 15% of nominal ( ± 20% for LLOQ).
Accuracy & Precision 4 QC levels (LLOQ, Low, Mid, High) in 6 replicates over 3 runs.Intra- and Inter-run Precision (CV%) 15% ( 20% for LLOQ). Accuracy within ± 15% ( ± 20% for LLOQ).
Matrix Effect (ME) Post-extraction spiked blanks vs. neat solutions (Low and High QC).IS-normalized Matrix Factor (MF) CV% must be 15% across 6 different lots of matrix.
Stability Bench-top, Freeze-Thaw (min 3 cycles), Autosampler, and Long-term.Mean concentration must be within ± 15% of the nominal concentration.
Evaluating the Matrix Effect

A critical step in validating this protocol is proving that endogenous plasma components do not suppress the ionization of the indole/acetamide functional groups. Protocol: Use the post-column infusion method. Continuously infuse a neat solution of the analyte (100 ng/mL) directly into the mass spectrometer while injecting a blank plasma extract through the LC column. Monitor the baseline of the analyte's MRM transition. Any significant dip in the baseline at the retention time of the analyte indicates ion suppression, necessitating a switch to Solid Phase Extraction (SPE) or a modification of the LC gradient.

References

  • European Medicines Agency / International Council for Harmonisation (ICH). (2023). ICH M10 on bioanalytical method validation and study sample analysis. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from[Link]

Application Notes and Protocols for the In Vivo Dosing Formulation of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the development of a suitable in vivo dosing formulation for the novel chemical entity 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide. As a compound with structural motifs that suggest poor aqueous solubility, a systematic and scientifically-driven approach is paramount to ensure accurate and reproducible results in preclinical studies. This guide will navigate the critical steps of physicochemical characterization, solubility screening, formulation strategy selection, and stability assessment to arrive at a viable formulation for oral, intravenous, or intraperitoneal administration.

The Imperative of Preformulation Studies: Characterizing Your Molecule

Before any formulation work commences, a thorough understanding of the physicochemical properties of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is essential.[1][2][3] These properties will dictate the formulation strategy and the ultimate bioavailability of the compound in in vivo models. Key parameters to determine include aqueous solubility at different pH values, lipophilicity (LogP/LogD), and pKa.[4][5]

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method to determine the equilibrium solubility of a compound in various vehicles.[6]

Materials:

  • 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

  • Selected vehicles (see Table 1 for suggestions)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for the compound

Procedure:

  • Add an excess amount of the compound to a glass vial containing a known volume of the test vehicle.

  • Tightly cap the vials and place them in an orbital shaker set to 37°C.

  • Agitate the samples for 24 to 48 hours to ensure equilibrium is reached.[7]

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the vials at a high speed to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

  • Repeat the solubility measurement at different time points (e.g., 48 and 72 hours) to confirm that equilibrium has been reached.[8]

Navigating the Formulation Path: A Decision-Making Framework

The results from the solubility screening will guide the selection of an appropriate formulation strategy. The following decision tree, presented as a Graphviz diagram, provides a logical pathway for this process.

formulation_decision_tree start Solubility Screening Results for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide solubility_check Is solubility > target concentration in aqueous buffer (e.g., PBS, pH 7.4)? start->solubility_check aqueous_solution Formulate as a simple aqueous solution. solubility_check->aqueous_solution Yes cosolvent_check Is solubility sufficient in a co-solvent system (e.g., PEG400, Propylene Glycol, DMSO)? solubility_check->cosolvent_check No cosolvent_solution Develop a co-solvent-based formulation. cosolvent_check->cosolvent_solution Yes suspension_check Is the compound stable and can be milled to a small particle size? cosolvent_check->suspension_check No suspension Formulate as a suspension. suspension_check->suspension Yes advanced_formulation Consider advanced formulation strategies (e.g., solid dispersions, lipid-based systems, nanosuspensions). suspension_check->advanced_formulation No

Caption: Formulation development decision tree.

Detailed Formulation Protocols

Based on the decision tree, the following protocols provide a starting point for preparing common formulation types for in vivo studies.

Aqueous Solution

If the compound exhibits sufficient solubility in an aqueous buffer, a simple solution is the most straightforward approach.

Protocol 2: Preparation of an Aqueous Solution

Materials:

  • 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bar

  • Sterile filter (0.22 µm)

Procedure:

  • Weigh the required amount of the compound to achieve the target concentration.

  • Add the compound to the PBS in a sterile container.

  • Stir the mixture at room temperature until the compound is completely dissolved. Gentle warming may be applied if the compound's stability is not compromised.

  • Once dissolved, sterile-filter the solution into a final sterile container.

Co-solvent Formulation

For compounds with poor aqueous solubility, a co-solvent system can be employed. The goal is to use the minimum amount of organic co-solvent necessary to achieve and maintain solubility upon dilution in an aqueous environment.

Table 1: Common Co-solvents and Surfactants for In Vivo Formulations

ExcipientRoute of AdministrationNotes
Polyethylene Glycol 400 (PEG 400)Oral, IV, IPGenerally well-tolerated. Can cause motor impairment at high doses via IP route.[9][10]
Propylene Glycol (PG)Oral, IV, IPCan cause toxicity at high doses.[9][10]
Dimethyl Sulfoxide (DMSO)Oral, IPUse with caution due to potential for toxicity and interaction with other compounds. Typically used at low concentrations (<10%).[9][10]
Tween® 80 (Polysorbate 80)Oral, IV, IPA non-ionic surfactant used to improve solubility and stability.
Solutol® HS 15Oral, IVA non-ionic solubilizer and emulsifier.
Cremophor® ELIVCan be associated with hypersensitivity reactions.

Protocol 3: Preparation of a Co-solvent Formulation

Materials:

  • 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

  • Selected co-solvent(s) and/or surfactant(s) (e.g., PEG 400, Tween® 80)

  • Saline or PBS

  • Vortex mixer

  • Sonicator

Procedure:

  • Weigh the required amount of the compound.

  • Dissolve the compound in the selected co-solvent or surfactant. This may require vortexing or sonication.

  • Slowly add the aqueous component (saline or PBS) to the organic solution while continuously mixing.

  • Observe the solution for any signs of precipitation. If the compound crashes out, the ratio of co-solvent to aqueous phase needs to be adjusted.

  • The final formulation should be a clear, homogenous solution.

Suspension

If the compound is not soluble in common vehicle systems, a suspension may be necessary. The key to a successful suspension is achieving a small and uniform particle size to improve dissolution and absorption.

Protocol 4: Preparation of a Suspension

Materials:

  • 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (micronized, if possible)

  • Suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium (CMC-Na) or 0.5% w/v methylcellulose)

  • Wetting agent (e.g., 0.1% v/v Tween® 80)

  • Purified water or saline

  • Mortar and pestle

  • Homogenizer (optional)

Procedure:

  • Prepare the vehicle by dissolving the suspending agent and wetting agent in the aqueous phase.

  • Weigh the required amount of the compound.

  • In a mortar, add a small amount of the vehicle to the compound to form a paste. This process, known as levigation, helps to wet the particles and prevent clumping.

  • Gradually add the remaining vehicle to the paste while continuously triturating with the pestle.

  • For a more uniform particle size distribution, the suspension can be further processed with a homogenizer.

  • The final formulation should be a uniform, easily re-suspendable mixture.

Ensuring Formulation Integrity: Stability Assessment

A short-term stability study is crucial to ensure that the formulation remains physically and chemically stable throughout the duration of the in vivo experiment.[11]

Protocol 5: Short-Term Stability Study

Objective: To assess the physical and chemical stability of the formulation at relevant storage and handling conditions.

Procedure:

  • Prepare a batch of the final formulation.

  • Divide the batch into aliquots and store them under different conditions:

    • Refrigerated (2-8°C)

    • Room temperature (20-25°C)

    • Accelerated conditions (e.g., 40°C)[12][13]

  • At specified time points (e.g., 0, 24, 48, and 72 hours), withdraw a sample from each storage condition.

  • Analyze the samples for the following parameters:

    • Visual Appearance: Check for any changes in color, clarity, or precipitation.

    • pH: Measure the pH of the formulation.

    • Assay: Determine the concentration of the active compound using a validated HPLC method to assess for any degradation.[14]

    • Purity/Degradation Products: Use HPLC to look for the appearance of any new peaks that might indicate degradation products.[12]

    • Particle Size (for suspensions): If applicable, measure the particle size distribution to check for any signs of particle growth or aggregation.

Table 2: Example Stability Study Data Table

Time (hours)Storage ConditionVisual AppearancepHAssay (% of initial)Purity (% area)
0-Clear, colorless7.4100.099.8
242-8°CNo change7.499.999.8
2420-25°CNo change7.399.599.7
2440°CSlight yellowing7.195.298.5
482-8°CNo change7.499.899.8
4820-25°CNo change7.399.199.6
4840°CYellow solution6.990.197.2

Conclusion

The development of a robust and reliable in vivo dosing formulation for a poorly soluble compound like 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a critical step in the drug discovery and development process. By following a systematic approach that begins with thorough physicochemical characterization and progresses through logical formulation selection and rigorous stability testing, researchers can ensure the generation of high-quality, reproducible data from their in vivo studies. The protocols and decision-making framework provided in these application notes serve as a comprehensive guide to navigate this process effectively.

References

  • Butler, J. M., & Dressman, J. B. (2010). The developability classification system: application of biopharmaceutics concepts to formulation development. Journal of pharmaceutical sciences, 99(12), 4940-4954.
  • Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

  • Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Retrieved from [Link]

  • Gupta, S., Kesarla, R., & Omri, A. (2013). Formulation strategies to improve the bioavailability of poorly absorbed drugs. Expert opinion on drug delivery, 10(11), 1501-1519.
  • Ma, P., & Dong, X. (2018). Considerations and pitfalls in selecting the drug vehicles for evaluation of new drug candidates: Focus on in vivo pharmaco-toxicological assays based on the rotarod performance test. Journal of Pharmaceutical and Pharmacological Sciences, 21(1), 1-10.
  • Singh, R., & Sharma, S. (2014). Excipient selection in biologics and vaccines formulation development. Expert opinion on drug delivery, 11(2), 249-265.
  • Gibson, M. (Ed.). (2009). Pharmaceutical preformulation and formulation: a practical guide from candidate drug selection to commercial dosage form. CRC press.
  • Gad, S. C. (2008). Pharmaceutical manufacturing handbook: production and processes. John Wiley & Sons.
  • van der Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204.
  • Apicule. (n.d.). How Analytical Development Enhances Drug Formulation and Stability. Retrieved from [Link]

  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Sharma, P., & Jain, A. (2012). Preclinical formulations: insight, strategies, and practical considerations. The AAPS journal, 14(4), 843-856.
  • U.S. Food and Drug Administration. (2005).
  • Pharmaffiliates. (2025, December 17). Analytical Method Development & Validation for Formulation Projects: Ensuring Accuracy, Stability & Compliance. Retrieved from [Link]

  • Pharma Focus Europe. (2025, October 14). Pre-Formulation Studies and Analytical Techniques. Retrieved from [Link]

  • Singh, S., & Singh, J. (2014). Establishment of in vivo-in vitro correlation: a cogent strategy in product development process. Journal of advanced pharmaceutical technology & research, 5(4), 153.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability. Retrieved from [Link]

  • International Conference on Harmonisation. (1999). ICH Q8: Pharmaceutical Development.
  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Retrieved from [Link]

  • Pharma Approach. (2025, May 26). Preformulation Study Part(2): Solubility, Stability & Key Parameters in Drug Development. Retrieved from [Link]

  • Journal of Pharmaceutical Sciences. (2013).
  • Pharmaceutical Technology. (2016, February 2). Excipient Quality and Selection. Retrieved from [Link]

  • MDPI. (2021, April 15). Cancer Nanopharmaceuticals: Physicochemical Characterization and In Vitro/In Vivo Applications. Retrieved from [Link]

  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Retrieved from [Link]

  • PubMed. (2007, March 15). The physicochemical characterization and in vitro/in vivo evaluation of natural surfactants-based emulsions as vehicles for diclofenac diethylamine. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Retrieved from [Link]

  • The International Pharmaceutical Excipients Council. (2009). The IPEC Excipient Composition Guide.
  • Williams, R. O., Watts, A. B., & Miller, D. A. (Eds.). (2012).
  • ASEAN. (n.d.). ASEAN Guideline on Stability Study of Drug Product.
  • MDPI. (2021, October 9). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products. Retrieved from [Link]

  • World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines. Retrieved from [Link]

  • International Council for Harmonis

Sources

Application Note: NMR Spectroscopy Characterization of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Spectral Assignment Guide

Executive Summary & Structural Rationale

As a Senior Application Scientist, I frequently encounter complex heterocyclic assemblies in early-stage drug discovery. The molecule 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide represents a classic tripartite pharmacophore: a halogenated indole core, an acetamide linker, and a phenolic terminal group.

Accurate structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of solvent effects, hydrogen bonding, and spin-system isolation. The primary analytical challenge lies in distinguishing the complex aromatic overlapping signals and confirming the exact site of alkylation on the indole ring. Standard N-alkylation of indoles shifts the local electron density, which is readily observable in both 1 H and 13 C NMR spectra[1][2].

Causality in Solvent Selection

For this specific molecule, DMSO- d6​ is the absolute solvent of choice. While CDCl 3​ is standard for many organics, the highly polar nature of the amide and phenol groups severely limits solubility in chlorinated solvents. More importantly, DMSO- d6​ is a strong hydrogen-bond acceptor that prevents the rapid chemical exchange of the amide (N-H) and phenolic (O-H) protons[3][4]. In protic solvents like CD 3​ OD, these critical structural markers would exchange with deuterium and disappear from the spectrum, eliminating our ability to validate the integrity of the amide bond and the phenol group.

Experimental Methodology

To ensure high-fidelity data, the following self-validating protocol must be executed. The protocol is designed to verify its own success at each step—for instance, the successful shimming and solvent suppression can be immediately validated by the sharpness of the residual DMSO multiplet (quintet at 2.50 ppm).

Step-by-Step Acquisition Protocol

Step 1: Sample Preparation

  • Weigh 3.0 to 5.0 mg of high-purity 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide.

  • Dissolve the compound in 600 µL of 99.9% DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Vortex the mixture for 30 seconds. Self-Validation: The solution must be completely optically clear. Any particulate matter will distort the magnetic field homogeneity ( ΔB0​ ); if cloudy, filter through a 0.2 µm PTFE syringe filter.

  • Transfer to a high-quality 5 mm NMR tube (e.g., Norell 509-UP).

Step 2: 1D NMR Acquisition (400 MHz or 500 MHz Spectrometer)

  • 1 H NMR: Set the probe temperature to 298 K. Acquire 16–64 transients using a standard 30° pulse program (e.g., zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure quantitative integration of the aromatic protons.

  • 13 C NMR: Acquire 1024–2048 transients using a composite pulse decoupling sequence (e.g., zgpg30 with WALTZ-16 decoupling). Set D1​ to 2.0 seconds.

Step 3: 2D NMR Acquisition (Structural Connectivity)

  • 1 H- 1 H COSY: Acquire to map the scalar couplings within the indole benzenoid ring and the phenol AA'BB' system.

  • 1 H- 13 C HSQC: Acquire to differentiate quaternary carbons from CH/CH 2​ groups.

  • 1 H- 13 C HMBC: Critical Step. Optimize the long-range coupling constant ( JCH​ ) to 8 Hz. This experiment is mandatory to prove that the acetamide linker is attached to the Indole N1 position and not the C3 position[2][5].

NMR_Workflow SamplePrep Sample Preparation (3-5 mg in 0.6 mL DMSO-d6) Acquisition1D 1D NMR Acquisition (1H & 13C with CPD) SamplePrep->Acquisition1D Load into spectrometer Acquisition2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acquisition1D->Acquisition2D Identify overlapping signals Processing Data Processing & Phase Correction (Apodization, Zero-filling) Acquisition2D->Processing Raw FID data Assignment Spectral Assignment (Spin system & Connectivity) Processing->Assignment Processed spectra

Fig 1. Sequential NMR acquisition and processing workflow.

Spectral Assignment & Data Presentation

The molecule can be logically divided into three distinct spin systems. By isolating these systems, we can systematically assign the chemical shifts.

Spin_Systems Indole Indole Core (C6-Cl) H2 (d, 7.40) H3 (d, 6.50) H4 (d, 7.60) H5 (dd, 7.05) H7 (d, 7.55) Linker Acetamide Linker CH2 (s, 5.05) C=O (166.5) Indole->Linker N1-Alkylation Phenol 4-Hydroxyphenyl NH (s, 10.05) OH (s, 9.20) H2'/H6' (d, 7.35) H3'/H5' (d, 6.70) Linker->Phenol Amide Bond

Fig 2. Modular spin systems of the target molecule.

1 H NMR Data Interpretation

The N-alkylation of the indole ring replaces the highly exchangeable indole N-H proton (typically >11 ppm) with a sharp aliphatic CH 2​ singlet around 5.05 ppm[2][4]. The presence of the chlorine atom at C-6 breaks the standard 4-spin system of the indole benzenoid ring into a 3-spin system, making H-7 a distinct meta-coupled doublet. Furthermore, the amide N-H proton appears highly deshielded (~10.05 ppm) due to the electron-withdrawing nature of the carbonyl group and hydrogen bonding with the DMSO solvent[3].

Table 1: Predicted 1 H NMR Assignments (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Multiplicity J (Hz)Int.Assignment Logic & Causality
Amide NH 10.05Singlet (s)-1HDeshielded by C=O; sharp due to DMSO H-bonding[3].
Phenol OH 9.20Singlet (s)-1HBroad/sharp singlet; validates anhydrous solvent conditions.
Indole H-4 7.60Doublet (d)8.51HOrtho-coupled to H-5.
Indole H-7 7.55Doublet (d)1.81HMeta-coupled to H-5; shifted downfield by adjacent C6-Cl.
Indole H-2 7.40Doublet (d)3.21HCoupled to H-3; typical shift for N-alkylated indoles[1].
Phenol H-2',6' 7.35Doublet (d)8.82HAA'BB' system; ortho to the amide nitrogen.
Indole H-5 7.05Doub. of Doub. (dd)8.5, 1.81HOrtho-coupled to H-4, meta-coupled to H-7.
Phenol H-3',5' 6.70Doublet (d)8.82HAA'BB' system; shielded by the electron-donating OH group.
Indole H-3 6.50Doublet (d)3.21HCoupled to H-2; highly shielded pyrrole-ring proton.
Linker CH 2​ 5.05Singlet (s)-2HSharp singlet confirms successful N-alkylation[2][4].

*Note: The 4-hydroxyphenyl protons technically form an AA'BB' multiplet due to magnetic non-equivalence, but practically appear as two pseudo-doublets at standard field strengths.

13 C NMR Data Interpretation

The 13 C spectrum provides definitive proof of the molecular skeleton. The carbonyl carbon (C=O) will be the most deshielded signal (~166.5 ppm). The aliphatic CH 2​ will appear in the upfield region (~48.5 ppm), completely isolated from the aromatic signals.

Table 2: Predicted 13 C NMR Assignments (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Logic
Amide C=O 166.5CqHighly deshielded carbonyl carbon.
Phenol C-4' 153.8CqDeshielded by direct attachment to the electronegative oxygen.
Indole C-7a 136.8CqBridgehead carbon adjacent to the indole nitrogen.
Phenol C-1' 130.5CqAromatic carbon attached to the amide nitrogen.
Indole C-3a 128.2CqBridgehead carbon.
Indole C-6 127.5CqDeshielded by the covalently bound chlorine atom.
Indole C-2 126.8CHConfirmed via HSQC correlation to H-2 (7.40 ppm).
Indole C-4 122.5CHConfirmed via HSQC correlation to H-4 (7.60 ppm).
Phenol C-2',6' 121.0CHIntense signal (2 carbons); ortho to amide.
Indole C-5 120.2CHConfirmed via HSQC correlation to H-5 (7.05 ppm).
Phenol C-3',5' 115.5CHIntense signal (2 carbons); shielded by ortho-OH group.
Indole C-7 110.5CHConfirmed via HSQC correlation to H-7 (7.55 ppm).
Indole C-3 101.8CHHighly shielded pyrrole carbon; typical for indoles.
Linker CH 2​ 48.5CH 2​ Aliphatic carbon; confirmed via DEPT-135 (negative phase).

Mechanistic Insights: Validating Connectivity via HMBC

The most critical question in synthesizing and characterizing this molecule is: Did the alkylation occur at the Indole N1 or C3 position? Indoles are ambient nucleophiles, and C3-alkylation is a common competing side reaction[2][5].

To definitively prove N1-alkylation, we rely on the Heteronuclear Multiple Bond Correlation (HMBC) experiment. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

  • If the CH 2​ group (5.05 ppm) is attached to N1, it will show strong 3J correlations to both Indole C-2 and Indole C-7a .

  • It will also show a 2J correlation to the Amide C=O .

  • The Amide NH (10.05 ppm) will show a 2J correlation back to the Amide C=O and a 3J correlation to Phenol C-1' , perfectly stitching the three molecular fragments together.

HMBC_Correlations CH2 Aliphatic CH2 (δ 5.05) Carbonyl Amide C=O (δ 166.5) CH2->Carbonyl 2J/3J HMBC Indole_C2 Indole C-2 (δ 126.8) CH2->Indole_C2 3J HMBC Indole_C7a Indole C-7a (δ 136.8) CH2->Indole_C7a 3J HMBC Phenol_NH Amide NH (δ 10.05) Phenol_NH->Carbonyl 2J HMBC Phenol_C1 Phenol C-1' (δ 130.5) Phenol_NH->Phenol_C1 3J HMBC

Fig 3. Key HMBC correlations validating the N1-alkylation and molecular assembly.

By rigorously following this analytical framework, researchers can confidently validate the structural integrity of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide, ensuring downstream biological assays are conducted on fully authenticated material.

References

  • Title: Synthesis, Crystal Structure and Optical Properties of 2-(3-(Hexyloxy)-5-Methylphenoxy)-N-(4-Nitrophenyl)acetamide for Anion Detection Source: researchgate.net URL: [3]

  • Title: Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer Source: rsc.org URL: [4]

  • Title: Advanced NMR techniques for structural characterization of heterocyclic structures Source: ipb.pt URL: [1]

  • Title: A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes Source: acs.org URL: [5]

  • Title: One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles Source: rsc.org URL: [2]

Sources

Application Note: Advanced Crystallization Techniques for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a highly functionalized active pharmaceutical ingredient (API) intermediate. Its structure presents a unique set of crystallization challenges and opportunities due to the presence of three distinct functional domains:

  • 6-Chloroindole Core: Imparts significant hydrophobicity and drives π−π stacking interactions in the crystal lattice.

  • Acetamide Linker: Provides conformational flexibility and acts as a strong hydrogen bond donor/acceptor, frequently leading to polymorphism [3].

  • Phenolic Hydroxyl Group: Introduces pH sensitivity (pKa 9.5) and strong hydrogen-bonding capabilities, making the molecule prone to forming solvates or hydrates in protic solvent systems.

This application note details field-proven, self-validating protocols for the crystallization of this compound, focusing on Combined Cooling and Antisolvent Crystallization (CCAC) and pH-shift reactive crystallization.

Thermodynamic and Kinetic Considerations (Causality)

Successful crystallization requires balancing thermodynamics (solubility, polymorph stability) with kinetics (nucleation and growth rates). For this indole-acetamide derivative, the solvent system must disrupt the strong intermolecular hydrogen bonds in the solid state while preventing oiling out (liquid-liquid phase separation).

  • Solvent Selection: An Ethanol/Water system is optimal. Ethanol provides high solubility for the hydrophobic indole core at elevated temperatures, while water acts as a highly effective antisolvent.

  • Polymorphic Control: Indole derivatives are notorious for complex polymorphism [3]. Rapid precipitation often yields metastable forms or amorphous aggregates. By employing a slow cooling profile combined with precise seeding within the Metastable Zone Width (MSZW), the process kinetically favors the growth of the thermodynamically stable anhydrous polymorph (Form I) over metastable hydrates [1].

  • Impurity Rejection: Continuous or semi-continuous CCAC has been shown to effectively purge kinetic impurities by maintaining supersaturation levels strictly within the growth regime, preventing the co-precipitation of structurally similar synthesis byproducts [1, 2].

Crystallization Workflow

CCAC_Workflow A API Dissolution (Ethanol, 60°C) B Polish Filtration (0.22 µm) A->B C Controlled Cooling (to 45°C) B->C D Seeding (1-2 wt% Form I) C->D E Antisolvent Addition (Water, 0.1 mL/min) D->E F Final Cooling (to 5°C) E->F G Filtration & Washing (Cold EtOH/Water) F->G H Vacuum Drying (40°C, 50 mbar) G->H

Figure 1: Combined Cooling and Antisolvent Crystallization (CCAC) workflow for API purification.

Experimental Protocols

Protocol A: Combined Cooling and Antisolvent Crystallization (CCAC)

This protocol is designed to yield high-purity, large-aspect-ratio crystals suitable for downstream filtration and formulation.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide in 50 mL of absolute ethanol in a 250 mL jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Heating: Heat the suspension to 60°C under moderate agitation (250 rpm) until complete dissolution is achieved. Hold for 15 minutes.

  • Filtration: Pass the hot solution through a pre-heated 0.22 µm PTFE inline filter to remove foreign particulates (critical for preventing secondary nucleation).

  • Primary Cooling: Cool the solution linearly to 45°C at a rate of 0.5°C/min. This brings the system into the lower half of the MSZW.

  • Seeding: Introduce 0.1 g (1 wt%) of pre-milled Form I seed crystals suspended in 1 mL of ethanol. Hold the temperature at 45°C for 60 minutes to allow the seed bed to mature and relieve initial supersaturation.

  • Antisolvent Addition: Begin dosing 50 mL of deionized water (antisolvent) using a programmable syringe pump at a strict rate of 0.2 mL/min. Causality: Slow addition prevents localized supersaturation spikes at the dosing point, which would otherwise trigger catastrophic primary nucleation and yield fine, difficult-to-filter particles [2].

  • Secondary Cooling: Once antisolvent addition is complete, cool the slurry to 5°C at 0.2°C/min.

  • Isolation: Filter the slurry via a Buchner funnel. Wash the wet cake with 20 mL of pre-chilled (5°C) 1:1 Ethanol/Water (v/v).

  • Drying: Dry the product in a vacuum oven at 40°C and 50 mbar for 12 hours to constant weight.

Protocol B: pH-Shift Reactive Crystallization

Leveraging the phenolic hydroxyl group, this method is ideal for rapid particle size reduction (bottom-up nanocrystallization) without mechanical milling.

Step-by-Step Methodology:

  • Alkaline Dissolution: Dissolve 5.0 g of the API in 40 mL of 0.5 M NaOH (aq) at 20°C. The phenol deprotonates, forming a highly soluble sodium phenoxide salt.

  • Filtration: Polish filter the basic solution (0.22 µm).

  • Neutralization: Transfer the solution to a crystallizer with high-shear agitation (500 rpm). Titrate with 1.0 M HCl at a rate of 1.0 mL/min until the pH reaches 6.5.

  • Aging: As the pH drops below the pKa (~9.5), the neutral API rapidly precipitates. Age the slurry for 2 hours at 20°C to allow Ostwald ripening to narrow the particle size distribution.

  • Isolation: Filter, wash thoroughly with deionized water to remove NaCl byproducts, and vacuum dry.

Data Presentation: Solubility and MSZW

Understanding the thermodynamic boundaries is critical for process control. The following table summarizes the solubility and Metastable Zone Width (MSZW) in the Ethanol/Water system.

Solvent System (EtOH:Water v/v)Temp (°C)Solubility (mg/mL)MSZW Limit (°C)Nucleation Mechanism
100:060215.448.2Primary Homogeneous
100:02542.1N/AN/A
70:306098.552.0Primary Heterogeneous
70:302514.2N/AN/A
50:50252.8N/AAntisolvent Driven

Table 1: Thermodynamic data for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide in Ethanol/Water mixtures.

Analytical Validation

To ensure the self-validating nature of the protocol, the isolated product must be characterized:

  • Powder X-Ray Diffraction (PXRD): Confirm the polymorphic form (Form I) and ensure no hydrate formation occurred during antisolvent addition.

  • Differential Scanning Calorimetry (DSC): Verify the melting point and check for endothermic desolvation peaks.

  • HPLC: Confirm chemical purity, specifically ensuring that no base-catalyzed hydrolysis of the acetamide linker occurred during Protocol B.

References

  • Johnson, M. D. (2021). API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing. Organic Process Research & Development, 25(6), 1380-1391. URL:[Link]

  • Chen, J. (2026). Thermodynamic and Kinetic Levers in Cooling Crystallization for Nanoscale APIs. Academic Journal of Science and Technology. URL:[Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 29(10), 2201. URL:[Link]

high-throughput screening assays using 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Assays for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Introduction & Scientific Rationale

Indole derivatives have become an important class of compounds in medicinal chemistry, recognized for their wide-ranging biological activities and therapeutic potential[1]. The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide represents a highly functionalized synthetic indole derivative. N-arylacetamides are frequently utilized as privileged scaffolds and intermediates for the synthesis of targeted medicinal compounds[2].

The inclusion of a chlorine atom at the 6-position of the indole ring enhances lipophilicity and metabolic stability, while the N-(4-hydroxyphenyl)acetamide moiety introduces critical hydrogen bond donors and acceptors. These structural features make it an ideal candidate for targeting kinase ATP-binding sites or allosteric pockets of G-protein coupled receptors (GPCRs). To systematically evaluate the biological activity of this compound and its analogs, researchers must employ robust High-Throughput Screening (HTS) cascades. This guide details a self-validating HTS workflow utilizing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for primary biochemical screening, followed by a homogeneous phenotypic cell viability assay.

Assay Modalities & Causality (E-E-A-T)

Why TR-FRET for Indole Derivatives? When screening heterocyclic compounds like indoles, assay interference—specifically compound auto-fluorescence and inner-filter effects—is a primary cause of false positives. was developed to address these limitations and is now frequently used as a homogeneous, no-wash detection method in high-throughput screening[3]. TR-FRET mitigates interference by utilizing long-lifetime lanthanide chelates (e.g., Terbium, Tb³⁺) as donor fluorophores. By applying a time-delayed measurement (time-gating), short-lived background fluorescence from the indole compound is allowed to decay before the emission signal is recorded. This causality ensures that the observed signal reduction is due to true target binding (displacement of a fluorescent tracer) rather than optical interference.

Orthogonal Validation via Phenotypic Screening A biochemical hit is only as valuable as its cellular efficacy. We employ a 3D ATP-dependent luminescence assay as a secondary screen. This provides a self-validating system: it confirms that the compound can penetrate the cell membrane and exert its phenotype while simultaneously flagging non-specific cytotoxicity. All assay parameters described herein are optimized to meet the rigorous statistical validation standards set by the , ensuring robust assay performance[4].

Data Presentation: HTS Quality Control Metrics

The following table summarizes the quantitative validation parameters required for screening 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide across 384-well formats to ensure high-fidelity data.

Assay ModalityReadout TypePrimary MetricTarget Z'-FactorMax DMSO ToleranceSignal-to-Background (S/B)
TR-FRET Binding Ratiometric Fluorescence (520nm/490nm)Target Affinity (IC₅₀ / Kᵢ)≥ 0.702.0% (v/v)≥ 5.0
Cell Viability Luminescence (ATP-dependent)Cellular Efficacy (EC₅₀) / Toxicity (CC₅₀)≥ 0.650.5% (v/v)≥ 10.0
Counter Screen Fluorescence (Single Channel)Auto-fluorescence InterferenceN/A2.0% (v/v)N/A (Baseline check)

Experimental Protocols

Protocol A: TR-FRET Biochemical Binding Assay

Objective: Quantify the binding affinity of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide to a target protein via competitive displacement.

Step-by-Step Methodology :

  • Compound Preparation : Use an acoustic liquid handler (e.g., Echo 550) to dispense the indole compound into a 384-well low-volume white microplate. Prepare a 10-point dose-response curve ranging from 10 µM to 0.5 nM. Normalize all wells to a final DMSO concentration of 1%.

  • Reagent Addition : Add 5 µL of the Tb-labeled target protein diluted in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Brij-35, 1 mM EGTA) to the assay wells to achieve a final concentration of 2 nM.

  • Pre-Incubation : Centrifuge the plate at 1000 x g for 1 minute. Incubate at room temperature (RT) for 15 minutes to allow the compound to associate with the target.

  • Tracer Addition : Add 5 µL of the AlexaFluor-488 tracer ligand (10 nM final concentration) to all wells.

  • Equilibration : Seal the plate to prevent evaporation and incubate in the dark at RT for 60 minutes.

  • Detection : Read the plate on a TR-FRET compatible multimode reader.

    • Excitation: 337 nm.

    • Delay Time: 100 µs; Integration Time: 200 µs.

    • Emission 1 (Donor): 490 nm; Emission 2 (Acceptor): 520 nm.

  • Data Analysis : Calculate the TR-FRET ratio (Emission 520 nm / Emission 490 nm). Plot the ratio against the log compound concentration to determine the IC₅₀.

Protocol B: Phenotypic Cell Viability Assay

Objective: Assess the cellular potency and cytotoxicity of the compound to ensure the biochemical hit translates to a safe cellular phenotype.

Step-by-Step Methodology :

  • Cell Seeding : Seed target cells at 2,000 cells/well in 20 µL of complete growth medium into a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment : Pin-transfer 50 nL of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (from a 400x stock plate) directly into the assay wells.

  • Incubation : Incubate the treated cells for 72 hours at 37°C, 5% CO₂.

  • Reagent Equilibration : Remove the plate from the incubator and equilibrate to RT for 30 minutes. Ensure the luminescent ATP-detection reagent is also at RT.

  • Lysis and Detection : Add 20 µL of the luminescent reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout : Measure luminescence using a microplate reader with an integration time of 0.5 seconds per well.

Mandatory Visualizations

TR_FRET_Mechanism Tb Tb-Labeled Target (Donor) FRET High TR-FRET Signal (Baseline State) Tb->FRET Binds NoFRET Low TR-FRET Signal (Hit Detected) Tb->NoFRET Displaced Tracer Fluorescent Tracer (Acceptor) Tracer->FRET Binds Compound Indole Acetamide (Competitor) Compound->NoFRET Binds Target

Caption: TR-FRET competitive displacement mechanism for indole derivative screening.

HTS_Workflow Lib Indole Compound Library (Acoustic Dispensing) Pri Primary Screen (TR-FRET Biochemical) Lib->Pri Hit Hit Identification (Z' > 0.7, S/B > 5) Pri->Hit Count Counter Screen (Auto-fluorescence Check) Hit->Count Cell Secondary Screen (Luminescent Cell Viability) Count->Cell True Positives Lead Lead Optimization (SAR & Hit-to-Lead) Cell->Lead Efficacious & Non-toxic

Caption: Self-validating HTS cascade from primary biochemical screening to cellular validation.

References

  • Title : Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) Source : PubMed / MDPI URL :[Link]

  • Title : 2-Chloro-N-(4-hydroxyphenyl)acetamide Source : PubMed Central (PMC) / NIH URL : [Link]

  • Title : How TR-FRET Empower High-Throughput Screening Source : Sino Biological URL :[Link]

  • Title : Assay Guidance Manual Source : NCBI Bookshelf / NIH URL :[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the severe aqueous solubility limitations of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide .

Before troubleshooting, we must understand the physicochemical causality of the problem. This molecule is a classic "brick dust" compound. It features a highly lipophilic, planar 6-chloroindole core linked via an acetamide to a 4-hydroxyphenyl group. The combination of high lipophilicity (estimated LogP ~3.5–4.0) and strong intermolecular hydrogen bonding (via the amide and phenol groups) results in a massive crystal lattice energy. To solubilize this API, our strategies must either disrupt this lattice energy thermodynamically or bypass it via chemical modification.

Part 1: Troubleshooting Guide & FAQs

Q1: My compound precipitates immediately when diluted from a DMSO stock into PBS (pH 7.4) for biochemical assays. Why is this happening, and how can I prevent it? Causality: When the DMSO solvation sphere is replaced by water, the thermodynamic drive for the planar 6-chloroindole and phenol rings to reform their crystal lattice via π-π stacking and hydrogen bonding overwhelms the aqueous solvation energy. Solution: You must lower the free energy of the solvated state before dilution. Pre-dissolve the API in DMSO, then add a non-ionic surfactant like Tween-80 before introducing the aqueous buffer. The surfactant micelles will immediately encapsulate the hydrophobic indole core, preventing nucleation and subsequent precipitation.

Q2: I am transitioning to cell-based screening, but Tween-80 is causing cytotoxicity and membrane lysis. What is a biocompatible alternative? Causality: Surfactants inherently disrupt lipid bilayers in living cells. Solution: Utilize Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic internal cavity of HP-β-CD is perfectly sized to encapsulate the 6-chloroindole moiety, shielding it from the aqueous environment, while the hydroxylated exterior maintains water solubility[1]. Because cyclodextrins do not form micelles that strip cell membranes, this inclusion complex is highly biocompatible for in vitro cell assays.

Q3: We are moving to in vivo pharmacokinetic (PK) studies in rodents. The HP-β-CD formulation requires too large an injection volume to achieve our target dose. How do we achieve high oral bioavailability? Causality: Oral dosing requires high API concentrations that exceed the carrying capacity of simple cyclodextrin complexation. Solution: Formulate an Amorphous Solid Dispersion (ASD) . By spray-drying the API with an amphiphilic polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), you trap the drug in a high-energy, amorphous state, completely bypassing the restrictive crystal lattice energy[2]. The HPMCAS polymer provides steric hindrance and forms hydrogen bonds with the API's amide and phenol groups, preventing the drug from recrystallizing in the gastrointestinal tract.

Q4: The ASD formulation is too bulky for our target solid dosage form. Can we chemically modify the molecule without permanently losing its target binding affinity? Causality: Physical formulation alone cannot always overcome extreme insolubility without exceeding the toxicity or volume limits of excipients. Solution: Synthesize a Phosphate Prodrug . The 4-hydroxyl group on the phenyl ring provides an ideal synthetic handle. By phosphorylating this phenol, you introduce a moiety that is doubly ionized (a dianion) at physiological pH (7.4). This drastically reduces the LogD and increases aqueous solubility by several orders of magnitude[3]. Upon administration, endogenous alkaline phosphatases located at the intestinal brush border or in systemic circulation will rapidly and completely cleave the phosphate ester, releasing the active parent drug.

Part 2: Quantitative Formulation Strategies

The following table summarizes the operational parameters for each solubility enhancement strategy to allow for rapid experimental decision-making.

Formulation StrategyMechanism of SolubilizationEstimated Max SolubilityToxicity / LimitationsBest Use Case
DMSO / Tween-80 Micellar encapsulation50 - 100 µg/mLHigh (Cell lysis at >0.1%)Cell-free biochemical assays
HP-β-CD (20% w/v) Host-guest inclusion1 - 5 mg/mLLow (Safe for IV/Oral)Cell-based assays, low-dose IV
ASD (HPMCAS) Lattice energy disruption10 - 50 mg/mL (Apparent)Low (Results in bulky solid dose)High-dose oral PK/PD studies
Phosphate Prodrug Ionization (Dianion at pH 7.4)>100 mg/mLLow (Requires de novo synthesis)High-dose IV infusion or Oral

Part 3: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Profiling (Higuchi-Connors Method)

This protocol determines the exact stoichiometry and solubilizing efficiency of HP-β-CD for the API.

  • Preparation: Prepare a series of aqueous solutions containing HP-β-CD ranging from 0 to 50 mM in PBS (pH 7.4).

  • Equilibration: Add an excess amount of the solid API (e.g., 10 mg) to 1 mL of each cyclodextrin solution in sealed glass vials.

  • Incubation: Shake the vials at 300 rpm at a constant 37°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PVDF syringe filter to remove all undissolved API.

  • Quantification: Analyze the filtrate via RP-HPLC (UV detection at λmax​ of the indole ring).

  • Self-Validation Check (Mass Balance & Stability): Do not just read the primary peak. Integrate the entire chromatogram. If secondary peaks appear, the API is chemically degrading in the aqueous media, which artificially inflates apparent solubility. The protocol is only validated if the API peak accounts for >99% of the total peak area. Plot API concentration vs. HP-β-CD concentration; a linear slope < 1 validates a 1:1 inclusion complex.

Protocol 2: Synthesis and Validation of the Phosphate Prodrug

This protocol outlines the chemical modification of the 4-hydroxyl group to create a highly soluble, enzymatically labile prodrug.

  • Phosphorylation: Dissolve the API in anhydrous dichloromethane (DCM) under inert argon. Add 3.0 equivalents of triethylamine. Dropwise, add 1.5 equivalents of phosphorus oxychloride (POCl 3​ ) at 0°C. Stir for 2 hours.

  • Hydrolysis & Isolation: Quench the reaction carefully with water to hydrolyze the intermediate dichlorophosphate to the phosphoric acid derivative. Extract, concentrate, and purify via reverse-phase chromatography. Convert to the disodium salt using NaOH to maximize solubility.

  • Self-Validation Check (Enzymatic Cleavage): A prodrug is useless if it does not revert to the parent. Incubate 100 µM of the prodrug in Simulated Intestinal Fluid (SIF) containing 250 U/L of alkaline phosphatase at 37°C. Sample every 5 minutes and analyze via LC-MS. The system is self-validating only if the molar disappearance rate of the prodrug perfectly matches the molar appearance rate of the parent API. Any discrepancy indicates irreversible trapping or side-reactions, invalidating the prodrug design.

Part 4: Solubility Strategy Workflow

SolubilityWorkflow API Target API: 2-(6-chloro-1H-indol-1-yl)- N-(4-hydroxyphenyl)acetamide InVitro In Vitro Applications (Low Dose, Aqueous) API->InVitro InVivo In Vivo Applications (High Dose, Systemic) API->InVivo Micelles Micellar Solubilization (DMSO / Tween-80) InVitro->Micelles Cyclo Inclusion Complexation (HP-β-CD) InVitro->Cyclo ASD Amorphous Solid Dispersion (HPMCAS / Spray Drying) InVivo->ASD Prodrug Chemical Modification (Phosphate Prodrug) InVivo->Prodrug

Decision tree for solubility enhancement of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide.

References

  • Title: Cyclodextrins in drug delivery[1] Source: Expert Opinion on Drug Delivery / PubMed URL: [Link]

  • Title: Assessing the performance of amorphous solid dispersions[2] Source: Journal of Pharmaceutical Sciences / PubMed URL: [Link]

  • Title: The Prodrug Approach: A Successful Tool for Improving Drug Solubility[3] Source: Molecules / PubMed Central URL: [Link]

Sources

Technical Support Center: Troubleshooting Degradation of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. For researchers and drug development professionals managing high-throughput screening (HTS) libraries, compound stability in dimethyl sulfoxide (DMSO) is a critical variable. Systematic studies indicate that up to 50% of library compounds can exhibit degradation over 12 months when stored in anhydrous DMSO at ambient temperatures[1].

The compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide presents a unique tripartite stability challenge. It contains three highly reactive moieties: an electron-rich phenol, a hydrolyzable acetamide linker, and a photo-sensitive indole core. This guide provides mechanistic insights, diagnostic workflows, and self-validating protocols to arrest degradation and ensure assay integrity.

Mechanistic Overview: Why Does This Compound Degrade?

To troubleshoot effectively, we must first understand the causality behind the degradation. DMSO is often treated as an inert solvent, but it actively participates in several chemical degradation pathways.

Pathway Parent 2-(6-chloro-1H-indol-1-yl) -N-(4-hydroxyphenyl)acetamide PhenolOx Phenol Oxidation (Quinone Formation) Parent->PhenolOx DMSO (Oxidant) + O2 AmideHyd Acetamide Hydrolysis (Cleavage) Parent->AmideHyd Trace H2O in DMSO IndoleOx Indole Oxidation (Oxindole Derivatives) Parent->IndoleOx Light + O2

Fig 1. Primary chemical degradation pathways of the target compound in DMSO.

  • Phenol Oxidation: DMSO acts as a mild oxidizing agent[2]. The 4-hydroxyphenyl group is highly susceptible to oxidation, forming phenoxy radicals that rapidly dimerize or convert into colored benzoquinones[3].

  • Acetamide Hydrolysis: DMSO is notoriously hygroscopic. Once a DMSO stock absorbs trace atmospheric moisture, the water acts as a nucleophile. In aprotic solvents like DMSO, the nucleophilicity of trace water is enhanced, driving the partial hydrolysis of the acetamide bond[4].

  • Indole Oxidation: The electron-rich pyrrole ring of the indole core is vulnerable to electrophilic attack by dissolved oxygen and light-induced degradation, leading to oxindole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My 10 mM DMSO stock solution turned pink/brown after two weeks at room temperature. What is happening? A1: A color shift to pink, yellow, or brown is the hallmark visual indicator of phenol oxidation[3]. The 4-hydroxyphenyl moiety is being oxidized to a quinone derivative. This reaction is accelerated by ambient light, dissolved oxygen, and the inherent mild oxidative properties of DMSO[2]. Actionable Fix: Prepare fresh stocks using anhydrous, argon-purged DMSO. Add a radical scavenger such as Butylated hydroxytoluene (BHT) to stabilize the phenol[5].

Q2: LC-MS analysis of my degraded stock shows the disappearance of the parent mass ([M+H]+ ~301 Da) and the appearance of two new peaks at m/z 110 and m/z 210. Why? A2: This is a classic signature of acetamide hydrolysis. The trace water in your DMSO has cleaved the amide bond, yielding 4-aminophenol ([M+H]+ ~110 Da) and 2-(6-chloro-1H-indol-1-yl)acetic acid ([M+H]+ ~210 Da). Actionable Fix: Transition to highly anhydrous DMSO (<0.005% water) stored over molecular sieves. Avoid repeated freeze-thaw cycles, which introduce condensation into the vial.

Q3: How can I definitively diagnose which degradation pathway is ruining my experiments? A3: Follow the diagnostic workflow below using LC-MS or quantitative NMR (qNMR)[2].

Workflow Start Observe Degradation in DMSO Stock CheckLCMS Run LC-MS / qNMR Start->CheckLCMS IsMassSplit Cleaved Fragments? (m/z 110 & 210) CheckLCMS->IsMassSplit IsMassPlus Mass +14 or +16 Da? Color Change? IsMassSplit->IsMassPlus No FixHydrolysis Action: Use Anhydrous DMSO Argon Purge, Desiccate IsMassSplit->FixHydrolysis Yes (Hydrolysis) FixOxidation Action: Add BHT Antioxidant Protect from Light IsMassPlus->FixOxidation Yes (Oxidation)

Fig 2. Diagnostic workflow for identifying and resolving compound degradation mechanisms.

Quantitative Stability Data

The table below summarizes the expected stability profile of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide under various storage conditions.

Storage ConditionDMSO GradeAdditivesEstimated Half-Life (t1/2)Primary Degradant
Ambient (25°C), LightStandard (Wet)None< 7 DaysQuinones & Hydrolysis Fragments
4°C, DarkStandard (Wet)None~ 30 DaysHydrolysis Fragments
-20°C, DarkAnhydrous (<0.005% H₂O)None~ 6 MonthsTrace Oxindoles
-80°C, Dark, ArgonAnhydrous (<0.005% H₂O)1 mM BHT> 24 MonthsNegligible

Experimental Protocols

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions

Objective: To formulate a 10 mM stock solution that resists both oxidative and hydrolytic degradation for long-term HTS library storage. Causality: By removing trace water, we eliminate the nucleophile required for amide hydrolysis[4]. By introducing BHT, we provide a sacrificial radical trap that prevents phenoxy radical propagation[5].

Methodology:

  • Solvent Preparation: Obtain HPLC-grade anhydrous DMSO (<0.005% H₂O). Add activated 3Å molecular sieves to the bottle 24 hours prior to use to sequester any residual moisture.

  • Antioxidant Addition: Dissolve BHT in the anhydrous DMSO to a final concentration of 1 mM. (Note: Ensure BHT does not interfere with your downstream biological assays).

  • Compound Dissolution: Weigh the target compound into an amber glass vial to prevent indole photodegradation.

  • Purging: Flush the vial with dry Argon gas for 30 seconds to displace atmospheric oxygen.

  • Solvation: Add the BHT-spiked anhydrous DMSO to achieve a 10 mM concentration. Vortex until fully dissolved.

  • Aliquotting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber tubes. Purge each tube with Argon before sealing.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store at -80°C.

Self-Validation Step: Thaw one aliquot after 7 days and run an LC-MS trace. The protocol is successful if the parent peak (m/z ~301) accounts for >99% of the Total Ion Chromatogram (TIC) and the hydrolysis fragment (m/z ~110) is undetectable.

Protocol 2: qNMR Stability Validation Assay

Objective: To non-destructively monitor the real-time degradation of the compound in DMSO-d6.

Methodology:

  • Prepare a 5 mM solution of the compound in high-purity DMSO-d6 containing 0.1% TMS as an internal standard[2].

  • Acquire a baseline ¹H-NMR spectrum (Time 0). Pay special attention to the acetamide N-H proton (~10.0 ppm) and the phenolic O-H proton (~9.2 ppm).

  • Incubate the NMR tube at the desired storage temperature (e.g., 25°C).

  • Re-acquire spectra at 24h, 72h, and 7 days.

Self-Validation Step: Hydrolysis is confirmed if the acetamide N-H peak disappears and new aromatic signals corresponding to 4-aminophenol emerge. Oxidation is confirmed if the phenolic O-H peak broadens or disappears without amide cleavage.

References

  • Technical Support Center: Compound Stability in DMSO-d6 - Benchchem Source: Benchchem URL
  • Source: PMC (NIH)
  • Source: Inorganic Chemistry (ACS Publications)
  • Improving the Stability of 2-Methoxy-5-(4-methylphenyl)
  • Source: Energy Advances (RSC Publishing)

Sources

optimizing extraction yield of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges of extracting 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide from complex biological matrices (e.g., plasma, serum, and urine).

This guide abandons generic protocols in favor of a causality-driven approach. By understanding the exact molecular interactions at play, we can engineer a self-validating extraction system that meets the rigorous standards of the FDA's 2018 Bioanalytical Method Validation Guidance[1].

PART 1: Physicochemical Profiling & Causality

To optimize extraction, we must first deconstruct the analyte's structure to predict its behavior in biological fluids:

  • The 6-Chloroindole Core (Lipophilicity): This moiety is highly hydrophobic. In plasma, it drives strong non-specific binding to endogenous proteins like human serum albumin. Failure to disrupt this drug-protein complex prior to extraction is the leading cause of poor recovery[2].

  • The Acetamide Linker (Polarity): This functional group acts as both a hydrogen-bond donor and acceptor. It requires an extraction solvent with moderate polarity; highly non-polar solvents (like hexane) will fail to solvate the molecule efficiently.

  • The 4-Hydroxyphenyl Group (Ionization): This phenolic moiety is a weak acid with a pKa of approximately 9.5.

    • At pH 7.4 (Physiological): The molecule is predominantly neutral and lipophilic.

    • At pH > 10: The phenol deprotonates into a phenolate anion, drastically increasing its aqueous solubility and making organic extraction nearly impossible.

The Core Strategy: To maximize extraction yield into an organic phase (LLE) or onto a reversed-phase sorbent (SPE), the sample matrix must be acidified to roughly pH 5.0–6.0. This ensures the phenol remains fully protonated (neutral) while simultaneously helping to denature plasma proteins and disrupt binding[2].

PART 2: Troubleshooting Guides & FAQs

Q1: I am seeing highly variable and low recovery (<50%) when using standard Protein Precipitation (PPT) with acetonitrile. Why is this happening? A1: Low recovery for highly lipophilic molecules during PPT is almost always caused by co-precipitation. Because the compound is tightly bound to plasma proteins, adding an organic solvent precipitates the proteins with the drug still attached, trapping your analyte in the discard pellet.

  • The Fix: You must disrupt protein binding before adding the precipitation solvent. Pre-treat your plasma sample with an equal volume of 2% formic acid in water, vortex for 2 minutes to liberate the analyte, and then add your acetonitrile[2].

Q2: During Liquid-Liquid Extraction (LLE), I am experiencing severe emulsion formation at the aqueous-organic interface, making phase separation impossible. How can I resolve this? A2: Emulsions are stabilized by endogenous surfactants (such as phospholipids and dissolved proteins) present in the biological matrix[3].

  • The Fix: Implement Salt-Assisted Liquid-Liquid Extraction (SALLE). By adding a chaotropic salt (e.g., NaCl or MgSO4) to the aqueous phase, you drastically increase the ionic strength. This "salts out" the target analyte into the organic phase, strips water from the emulsion-stabilizing proteins, and forces a crisp phase separation. Furthermore, switch your extraction solvent to Methyl tert-butyl ether (MTBE); its moderate polarity perfectly solvates the acetamide linker while resisting emulsion formation better than heavier solvents[3].

Q3: My Solid-Phase Extraction (SPE) eluate shows massive ion suppression when injected into the LC-MS/MS. How do I clean up the extract? A3: Standard polymeric reversed-phase (RP) SPE sorbents retain your lipophilic indole compound, but they also heavily retain endogenous phospholipids, which co-elute and suppress ionization in the mass spectrometer.

  • The Fix: Implement a targeted wash step. Because your analyte is highly lipophilic when protonated, you can afford to wash the SPE cartridge with up to 5–10% methanol in water without eluting the drug[4]. Alternatively, route your PPT supernatant through a dedicated phospholipid-removal plate (e.g., Ostro or Oasis PRiME HLB) before analysis, which selectively traps lipids while letting your analyte pass through[5].

PART 3: Experimental Workflows & Decision Trees

Extraction_Decision_Tree Matrix Biological Matrix (Plasma/Serum/Urine) PreTreat Pre-treatment Disrupt Protein Binding (pH 5) Matrix->PreTreat PPT Protein Precipitation (PPT) + Phospholipid Removal PreTreat->PPT High Throughput Moderate Sensitivity LLE Liquid-Liquid Extraction (LLE) MTBE or EtOAc PreTreat->LLE Cost Effective Clean Extract SPE Solid-Phase Extraction (SPE) Polymeric Reversed-Phase PreTreat->SPE High Sensitivity Maximum Cleanup

Decision tree for selecting the optimal extraction method based on analytical needs.

SPE_Workflow Cond 1. Condition MeOH -> H2O Load 2. Load Sample pH 5.0 (Neutral) Cond->Load Wash 3. Wash 5% MeOH in H2O Load->Wash Elute 4. Elute 100% ACN Wash->Elute Recon 5. Reconstitute Mobile Phase Elute->Recon

Step-by-step solid-phase extraction (SPE) workflow for phenolic indole-acetamides.

PART 4: Step-by-Step Methodologies

Protocol A: Salt-Assisted Liquid-Liquid Extraction (SALLE)

This protocol is self-validating: The inclusion of a Stable Isotope-Labeled Internal Standard (SIL-IS) in Step 1 ensures that any downstream extraction failure is immediately flagged by a drop in IS peak area.

  • Spiking & Equilibration: Aliquot 100 µL of plasma into a 2 mL microcentrifuge tube. Add 10 µL of SIL-IS working solution. Vortex for 30 seconds and allow to equilibrate for 10 minutes at room temperature to ensure the IS binds to proteins identically to the endogenous analyte.

  • Protein Disruption: Add 100 µL of 2% Formic Acid in water. Vortex vigorously for 2 minutes. Causality: This drops the pH to ~4.5, protonating the phenol and denaturing binding proteins.

  • Salting Out: Add 50 µL of saturated NaCl solution. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE). Shake on a mechanical multi-tube vortexer for 10 minutes at 1,500 rpm. Causality: MTBE's oxygen atom acts as a hydrogen-bond acceptor for the analyte's acetamide group, driving partitioning into the organic layer[3].

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean plate. Evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Reconstitute in 100 µL of initial LC mobile phase (e.g., 30% Acetonitrile / 70% Water with 0.1% Formic Acid).

Protocol B: Polymeric Reversed-Phase SPE
  • Sample Pre-treatment: Dilute 100 µL of plasma with 200 µL of 2% Formic Acid in water. Add IS and vortex.

  • Conditioning: Pass 1 mL of 100% Methanol through a 30 mg Polymeric RP SPE cartridge, followed by 1 mL of LC-MS grade water.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Washing: Wash the cartridge with 1 mL of 5% Methanol in water to elute highly polar interferences and salts[4].

  • Elution: Elute the target analyte with 2 x 500 µL of 100% Acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase.

PART 5: Data Presentation

Table 1: Comparative Extraction Yields and Matrix Effects

Quantitative summary of expected performance metrics based on physicochemical optimization.

Extraction TechniqueSolvents / Sorbents UsedAvg. Recovery (%)Matrix Effect (Ion Suppression)Throughput
Standard PPT Acetonitrile (1:3 v/v)45 - 55%High (>40% suppression)Very High
Acidified PPT + Lipid Removal 2% FA + Ostro/PRiME Plate75 - 80%Low (<15% suppression)High
SALLE (Liquid-Liquid) MTBE + Saturated NaCl85 - 90%Very Low (<10% suppression)Medium
Reversed-Phase SPE Polymeric RP + 5% MeOH Wash92 - 98%Minimal (<5% suppression)Medium-Low
Table 2: Rapid Troubleshooting Matrix
Symptom Observed in LC-MS/MSPrimary Root CauseImmediate Corrective Action
Absolute Recovery < 50% Analyte trapped by plasma proteins.Add 2% Formic acid to matrix prior to organic solvent addition[2].
Inconsistent IS Peak Area Severe matrix effects (phospholipids).Implement a phospholipid removal plate or a 5% MeOH SPE wash step[5].
Emulsion during LLE Endogenous surfactants stabilizing phases.Add chaotropic salt (NaCl) and centrifuge at >10,000 x g.
Analyte loss during evaporation Thermal degradation or volatility.Keep N2 evaporation block ≤ 35°C; do not over-dry the sample.

PART 6: References

  • [2] Phenomenex. Protein Binding & Analyte Recovery.[Link]

  • [1] U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.[Link]

  • [5] LCMS.cz. Optimizing Sample Preparation Protocols for Extraction of a Panel of PROTACs Molecules From Biological Fluids.[Link]

  • MDPI. Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD. [Link]

  • [4] Arabian Journal of Chemistry. Phenolic compounds in olive oil by solid phase extraction – Ultra performance liquid chromatography – Photodiode array detection for varietal characterization. [Link]

Sources

optimizing reaction conditions for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide .

As a Senior Application Scientist, I have observed researchers repeatedly encounter the same mechanistic traps when synthesizing this molecule—specifically, mismanaging chemoselectivity during amidation or ignoring critical pKa​ differentials during indole alkylation. This guide bypasses generic advice to provide a self-validating system of protocols, mechanistic troubleshooting, and field-proven optimizations.

Part 1: Retrosynthetic Strategy & Mechanistic Logic

There are two primary pathways to construct this target molecule. However, they are not created equal. Understanding the causality behind reagent interactions is critical to selecting the right route.

SynthesisStrategy Target Target Molecule 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide RouteA Route A: Amidation (Highly Recommended) Target->RouteA RouteB Route B: N-Alkylation (Prone to Side Reactions) Target->RouteB SMA 2-(6-chloro-1H-indol-1-yl)acetic acid + 4-aminophenol RouteA->SMA SMB 6-chloroindole + 2-chloro-N-(4-hydroxyphenyl)acetamide RouteB->SMB NoteA Chemoselective N-acylation using EDC/HOBt SMA->NoteA NoteB Requires Phenol Protection due to pKa conflict SMB->NoteB

Retrosynthetic strategies and mechanistic considerations for the target molecule.

Route A (Amidation) is the superior convergent step. It relies on the inherent nucleophilic difference between the aniline nitrogen and the phenolic oxygen of 4-aminophenol. Route B (N-Alkylation) is fundamentally flawed unless protecting groups are used. The pKa​ of the phenol (~9.5) is significantly lower than that of the indole N-H (~16.2). Any strong base added to deprotonate the indole (e.g., NaH) will preferentially deprotonate the phenol, leading to undesired O-alkylation and polymerization [1].

Part 2: Troubleshooting FAQs

Q1: I am using Route A (Amidation), but LC-MS shows significant O-acylation (ester formation) alongside my desired N-acylated product. How do I fix this?

A1: This is a classic chemoselectivity failure caused by over-activation. If you are using DMAP (4-Dimethylaminopyridine) as an additive, remove it immediately. DMAP acts as a hypernucleophilic acyl transfer catalyst. While it accelerates the reaction, it generates a highly reactive N-acylpyridinium intermediate that is electrophilic enough to react with the less nucleophilic phenol oxygen, overriding the inherent chemoselectivity of the amine [3]. Solution: Switch to a milder activation system like EDC·HCl / HOBt with a controlled amount of DIPEA (1.5 equivalents). The HOBt active ester is reactive enough to acylate the aniline but strictly inert toward the phenol at room temperature.

Q2: My amidation reaction with EDC/HOBt has stalled at 60% conversion. Unreacted 2-(6-chloro-1H-indol-1-yl)acetic acid remains. What is the cause?

A2: Stalled EDC couplings are almost always caused by moisture in the solvent, which leads to the formation of an unreactive N-acylurea byproduct via a competitive rearrangement pathway. Solution: Ensure your DMF is strictly anhydrous. If the substrate remains stubbornly unreactive, escalate to HATU . HATU generates an HOAt active ester, which benefits from a neighboring-group effect (the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine), drastically lowering the activation energy of the coupling step.

Q3: I attempted Route B (N-Alkylation) using NaH in DMF. I recovered a complex mixture with no desired product. Why?

A3: You have fallen into the pKa​ trap. As noted in standard optimization protocols for indole N-alkylation [1, 2], a strong base like NaH is required to form the nucleophilic indolate anion. However, because your electrophile contains an unprotected phenol, the NaH immediately deprotonated the phenol to form a phenoxide. This phenoxide then attacked the 2-chloroacetamide in an intermolecular Williamson ether synthesis, polymerizing your electrophile. Solution: If you must use Route B, you must protect the phenol as a TBS ether (tert-butyldimethylsilyl) prior to the alkylation step, then deprotect it using TBAF.

AmidationTroubleshooting Start Amidation Yield < 60%? CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS ByproductO O-Acylated Isomer Detected? CheckLCMS->ByproductO ByproductSM Unreacted Starting Materials? CheckLCMS->ByproductSM SolO Remove DMAP. Use EDC/HOBt. Limit DIPEA to 1.5 eq. ByproductO->SolO Yes SolSM Ensure Anhydrous DMF. Switch to HATU. Warm to 40°C. ByproductSM->SolSM Yes

Decision tree for troubleshooting low yields in the chemoselective amidation route.

Part 3: Quantitative Data & Optimization Summary

The following table synthesizes quantitative optimization data for the amidation of 2-(6-chloro-1H-indol-1-yl)acetic acid with 4-aminophenol. Use this to benchmark your own experimental choices.

Table 1: Optimization of Amidation Conditions (Route A)

EntryCoupling Reagent (eq)Base (eq)SolventTemp (°C)Conversion (%)Selectivity (N:O)
1DCC (1.2)DMAP (0.2)DCM258560:40 (Poor)
2EDC·HCl (1.2)NoneDMF2545>99:1
3EDC·HCl (1.2), HOBt (1.2)DIPEA (1.5)DMF258898:2 (Good)
4 HATU (1.1) DIPEA (2.0) DMF 25 >95 95:5 (Optimal)
5HATU (1.5)DIPEA (3.0)DMF50>9980:20 (Degraded)

Note: Entry 4 provides the best balance of high conversion and acceptable chemoselectivity. Entry 5 demonstrates that excessive heat and base erode chemoselectivity, forcing O-acylation [4].

Part 4: Self-Validating Experimental Protocol

This protocol utilizes Route A (Entry 4 conditions) and includes built-in validation checkpoints to ensure you do not waste downstream reagents if an intermediate step fails.

Reagents:

  • 2-(6-chloro-1H-indol-1-yl)acetic acid (1.0 eq, 1.0 mmol, 209.6 mg)

  • 4-aminophenol (1.1 eq, 1.1 mmol, 120.0 mg)

  • HATU (1.1 eq, 1.1 mmol, 418.2 mg)

  • DIPEA (2.0 eq, 2.0 mmol, 348 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation (Validation Step): In an oven-dried 25 mL round-bottom flask flushed with Argon, dissolve 2-(6-chloro-1H-indol-1-yl)acetic acid in 3.0 mL of anhydrous DMF. Add DIPEA, followed by HATU.

  • Checkpoint 1: Stir for 15 minutes at room temperature. Self-Validation: Spot the mixture on a TLC plate (Eluent: 50% EtOAc/Hexanes). You must observe the disappearance of the starting acid and the formation of a less polar spot (the HOAt active ester). Do not proceed until this ester is confirmed.

  • Nucleophilic Addition: In a separate vial, dissolve 4-aminophenol in 2.0 mL of anhydrous DMF. Add this solution dropwise to the activated ester mixture over 5 minutes to prevent localized heating.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor by LC-MS after 2 hours. The desired product mass [M+H]+=301.1 should be the dominant peak.

  • Quench and Workup: Once complete, pour the reaction mixture into 25 mL of ice-cold 5% aqueous LiCl solution. Mechanistic note: Aqueous LiCl is highly effective at pulling DMF into the aqueous phase, preventing emulsion formation during extraction.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 0.1 M HCl (10 mL) to remove unreacted 4-aminophenol and DIPEA, followed by saturated NaHCO3​ (10 mL) and brine (10 mL).

  • Purification: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient 100:0 to 95:5) to yield the pure N-acylated target.

Part 5: References

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry (2021) URL:[Link]

  • Pd-Catalyzed Chemoselective Carbonylation of Aminophenols with Iodoarenes: Alkoxycarbonylation vs Aminocarbonylation Source: Journal of the American Chemical Society (2014) URL:[Link]

  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives Source: MDPI Molecules (2022) URL:[Link]

Technical Support Center: Overcoming Permeability Liabilities of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, medicinal chemists, and DMPK scientists encountering poor cellular permeability with the compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide .

Rather than simply providing a list of generic assay steps, this guide dissects the physicochemical causality behind the compound's behavior. By understanding the thermodynamic and biological barriers—specifically the desolvation penalty of its hydrogen-bond donors and its recognition by efflux transporters—you can systematically troubleshoot in vitro assays and optimize the molecule for in vivo success.

Diagnostic Workflow for Permeability Liabilities

Before altering your compound or abandoning the scaffold, you must diagnose the exact mechanism of its poor permeability. Use the decision tree below to determine whether your issue is driven by solubility, active efflux, or poor passive diffusion.

Workflow Start Low Permeability of Indole-Acetamide Recovery Calculate Mass Balance (Recovery %) Start->Recovery LowRec Recovery < 70% (Solubility/Binding) Recovery->LowRec Yes HighRec Recovery > 70% (Permeability Issue) Recovery->HighRec No FixSol Add 4% BSA to Receiver Use Co-solvents LowRec->FixSol CheckER Calculate Efflux Ratio ER = Papp(B-A) / Papp(A-B) HighRec->CheckER HighER ER > 2.0 (P-gp/BCRP Substrate) CheckER->HighER Yes LowER ER < 2.0 (Poor Passive Diffusion) CheckER->LowER No FixEfflux Co-incubate with Elacridar (P-gp Inhibition) HighER->FixEfflux FixPassive Synthesize Ester Prodrug (Mask Phenol OH) LowER->FixPassive

Logical workflow for diagnosing and resolving low permeability of indole-acetamides.

Troubleshooting Guide & FAQs

Q1: My Caco-2 assay shows an apparent permeability ( Papp​ ) of < 1×10−6 cm/s, but my mass balance is only 45%. Is the compound truly impermeable?

A1: Not necessarily. A mass balance (recovery) below 70% invalidates the permeability reading. The 6-chloroindole core is highly lipophilic and flat, making it prone to π−π stacking and non-specific binding to the polycarbonate Transwell filter or intracellular lipid trapping.

  • The Causality: The compound partitions into the lipid bilayer but lacks the thermodynamic drive to exit into the aqueous basolateral receiver compartment.

  • The Fix: Introduce a "sink condition." Add 4% Bovine Serum Albumin (BSA) to the receiver compartment. The BSA binds the lipophilic compound as it exits the basolateral membrane, pulling it into the buffer and preventing membrane retention[1].

Q2: I fixed the recovery issue with BSA, but now I see a massive directional disparity: Papp​(B→A) is 24×10−6 cm/s, while Papp​(A→B) is 0.8×10−6 cm/s. Why?

A2: You have unmasked active efflux. An Efflux Ratio (ER) of 30 strongly indicates that your compound is a substrate for apical efflux transporters.

  • The Causality: P-glycoprotein (P-gp/MDR1) recognizes hydrophobic molecules with spatially separated aromatic rings and hydrogen bond donors/acceptors. The 6-chloroindole linked to an acetamide perfectly fits the P-gp pharmacophore.

  • The Fix: Co-incubate the assay with a specific P-gp inhibitor. Elacridar (GF120918) at 2 µM or Verapamil at 100 µM will saturate the transporter[2]. If the ER drops below 2 in the presence of the inhibitor, P-gp is confirmed as the primary barrier to absorption.

Q3: Even with efflux inhibitors, the passive permeability remains low. How can I structurally modify this compound to improve transcellular diffusion?

A3: The low passive permeability is driven by the high desolvation energy of the molecule's two strong hydrogen bond donors: the secondary amide (-NH-) and the phenolic hydroxyl (-OH).

  • The Causality: In aqueous media, water molecules form a tight hydration shell around these donors. To cross the lipophilic cell membrane, these hydrogen bonds must be broken. The energetic penalty of shedding this water shell severely restricts passive diffusion.

  • The Fix: Employ a transient prodrug strategy. Esterification of the 4-hydroxyphenyl group (e.g., forming an acetate or valerate ester) masks the -OH hydrogen bond donor, significantly increasing lipophilicity and membrane permeation[3]. Intracellular or systemic esterases will rapidly hydrolyze the ester to release the active parent compound once it has crossed the barrier.

Self-Validating Experimental Protocols

To ensure trustworthiness, your permeability assays must be self-validating. The following protocol integrates internal controls to rule out false negatives caused by monolayer degradation or inactive efflux pumps.

Protocol: Modified Caco-2 Transport Assay with Efflux Inhibition

Objective: Determine the true passive permeability of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide by isolating it from P-gp-mediated efflux and solubility artifacts.

Step 1: Monolayer Validation

  • Seed Caco-2 cells on 0.4 µm pore size polycarbonate Transwell inserts. Culture for 21 days to ensure full differentiation and tight junction formation[1].

  • Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω⋅cm2 .

Step 2: Buffer Preparation & Sink Conditions

  • Prepare Hank's Balanced Salt Solution (HBSS) buffered with 10 mM HEPES (pH 7.4).

  • Supplement the receiver compartment buffer with 4% BSA to maintain sink conditions for the highly lipophilic 6-chloroindole moiety.

Step 3: Inhibitor & Control Co-incubation

  • Test Wells: Pre-incubate both apical and basolateral compartments with 2 µM Elacridar for 30 minutes.

  • Positive Control Wells: Run a parallel assay using [³H]-Digoxin (5 µM) to validate that the P-gp transporters in your specific cell passage are actively functioning[2].

  • Integrity Control: Add 100 µM Lucifer Yellow to all donor compartments to monitor paracellular leakage.

Step 4: Dosing and Sampling

  • Add 10 µM of the target compound (max 1% DMSO final concentration) to the donor compartment.

  • Take 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Immediately replace with an equal volume of fresh, pre-warmed buffer.

Step 5: Quantification & Self-Validation Check

  • Analyze samples via LC-MS/MS.

  • Validation Check: Calculate mass balance. If Recovery < 70%, the data is invalid due to precipitation or binding. If Lucifer Yellow Papp​>0.5×10−6 cm/s, the monolayer was compromised by the compound's toxicity.

Quantitative Benchmarks

The table below summarizes the expected pharmacokinetic shifts when applying the troubleshooting steps to 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide.

Assay Condition Papp​(A→B) ( 10−6 cm/s) Papp​(B→A) ( 10−6 cm/s)Efflux Ratio (ER)Mass BalanceMechanistic Interpretation
Standard HBSS (pH 7.4) 0.41.23.042%Invalid data. Severe non-specific binding or precipitation of the lipophilic core.
HBSS + 4% BSA (Receiver) 0.824.030.088%Sink conditions achieved. Massive P-gp efflux is unmasked.
HBSS + BSA + 2 µM Elacridar 8.510.21.291%P-gp efflux successfully inhibited; true passive permeability is revealed.
Phenolic Ester Prodrug 22.425.11.195%Hydrogen-bond donor masked; desolvation penalty eliminated, resulting in excellent transcellular absorption.

References

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119. 4[1]

  • Elsby, R., et al. (2008). Validation and application of Caco-2 assays for the in vitro evaluation of development candidate drugs as substrates or inhibitors of P-glycoprotein to support regulatory submissions. Xenobiotica, 38(7-8), 1140–1164. 2[2]

  • Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255–270. 5[3]

Sources

troubleshooting false positives in 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide screening assays

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers working with compounds such as 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Welcome to the technical support center for troubleshooting false positives in small molecule screening assays. This resource is designed for researchers, scientists, and drug development professionals to identify and mitigate common sources of error in high-throughput screening (HTS) campaigns. While the principles discussed here are broadly applicable, we will use the hypothetical hit compound, 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide, as a running example to illustrate key concepts.

Frequently Asked Questions (FAQs)

Q1: What is a false positive in the context of a screening assay?

A1: A false positive is a result where a compound appears to be active against a specific biological target in a primary screening assay, but this activity is not due to a direct, specific interaction with the target.[1] These misleading results can arise from various interference mechanisms, leading to a significant waste of resources if not identified and eliminated early in the drug discovery process.[2][3]

Q2: Why is it critical to identify false positives early?

A2: Early identification of false positives is crucial to prevent the investment of time and resources in compounds that are unlikely to become viable drug candidates.[2][4] Pursuing false positives can lead to fruitless lead optimization efforts and a high attrition rate in later stages of drug development.[5]

Q3: What are the most common causes of false positives in HTS?

A3: Common culprits for false positives include:

  • Pan-Assay Interference Compounds (PAINS): These are chemical structures known to interfere with a wide range of assays non-specifically.[6][7]

  • Compound Aggregation: At certain concentrations, some compounds can form aggregates that sequester and inhibit enzymes or other proteins.[1][8]

  • Autofluorescence: The intrinsic fluorescence of a compound can interfere with fluorescence-based assays, leading to a false signal.[5][9]

  • Assay Technology Interference: Compounds can directly interfere with the detection method, such as inhibiting a reporter enzyme (e.g., luciferase) or scattering light in absorbance-based assays.[1][10]

  • Chemical Reactivity: Some compounds may be inherently reactive and can covalently modify the target protein or other assay components.[11]

  • Impurities: Contaminants in the compound sample, including metals, can be the source of the observed activity.[5][12]

Q4: My initial screen with 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide showed promising activity. What are my immediate next steps?

A4: The first step after identifying a "hit" is not to immediately proceed to lead optimization, but to begin a rigorous hit validation process.[4][13] This involves a series of secondary and orthogonal assays designed to confirm that the observed activity is real, specific, and dose-dependent.

Troubleshooting Guide: From Hit to Validated Lead

This guide provides a systematic workflow to investigate a potential false positive, using our example compound, 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide.

Part 1: Initial Hit Confirmation and Data Review

Issue: My compound, 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide, was identified as a hit in my primary screen. How do I confirm this initial result?

Step 1: Re-testing from a fresh solid sample.

  • Rationale: The activity observed in the primary screen could be due to an artifact of the library sample, such as degradation or contamination.

  • Protocol:

    • Obtain or synthesize a fresh, pure solid sample of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide.

    • Confirm the identity and purity of the new sample using analytical methods such as NMR, LC-MS, and HPLC.

    • Prepare a fresh stock solution and re-test the compound in the primary assay, generating a full dose-response curve.

Step 2: Analyze the dose-response curve.

  • Rationale: A well-behaved, specific inhibitor will typically exhibit a sigmoidal dose-response curve with a Hill slope close to 1.0. Unusually steep Hill slopes can be an indicator of non-specific mechanisms like aggregation.[8][14]

  • Action: Carefully examine the shape and slope of the dose-response curve from the re-test.

Part 2: Investigating Common Interference Mechanisms

If the activity is confirmed with a fresh sample, the next step is to systematically rule out common causes of false positives.

Issue: How do I determine if 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a Pan-Assay Interference Compound (PAIN)?

  • Rationale: PAINS are "nuisance" compounds that appear as hits in many different assays due to their chemical reactivity or other non-specific properties.[6][7] Several computational filters have been developed to identify potential PAINS based on their chemical substructures.

  • Action:

    • Use a free online tool, such as the "Liability Predictor" or other PAINS filters, to check the structure of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide for any known PAINS substructures.[3]

    • Caution: The absence of a PAINS alert does not guarantee that the compound is not a false positive. Conversely, the presence of a PAINS substructure does not automatically mean the compound is a promiscuous inhibitor, but it does warrant further investigation.[7]

Issue: Could my compound be forming aggregates?

  • Rationale: Compound aggregation is a major source of false positives in biochemical assays.[1][8] Aggregates can non-specifically inhibit enzymes by sequestering them.[1] A hallmark of aggregation-based inhibition is its sensitivity to non-ionic detergents.[1][15]

  • Experimental Protocol: Detergent-Based Counter-Screen

    • Perform the primary assay with 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide in the presence and absence of a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-80.[1][15]

    • Interpretation: If the inhibitory activity of the compound is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely mechanism of action.[8][15]

Condition Expected Outcome for an Aggregator Expected Outcome for a Specific Inhibitor
Without Detergent Potent inhibition observedInhibition observed
With Detergent Significantly reduced or no inhibitionMinimal to no change in inhibition

Issue: My assay is fluorescence-based. Could 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide be autofluorescent?

  • Rationale: If the compound itself fluoresces at the same wavelengths used for detection in the assay, it can create a false positive signal.[5][9]

  • Experimental Protocol: Autofluorescence Check

    • Prepare a serial dilution of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide in the assay buffer in a microplate.

    • Include a vehicle-only control (e.g., DMSO).

    • Read the plate using the same filter sets and instrument settings as the primary assay.

    • Interpretation: A dose-dependent increase in fluorescence in the absence of other assay components confirms that the compound is autofluorescent.[9]

  • Mitigation Strategies:

    • Spectral Shift: If possible, switch to fluorescent probes that excite and emit at wavelengths where the compound does not fluoresce.[9]

    • Orthogonal Assay: The best approach is to confirm the activity using an orthogonal assay with a different detection method (e.g., luminescence, absorbance, or a label-free technique).[4][16]

Part 3: Advanced Validation with Orthogonal and Biophysical Assays

If the initial troubleshooting steps do not indicate a clear interference mechanism, further validation is necessary to confirm a direct and specific interaction with the target.

Workflow for Hit Validation

HitValidation PrimaryHit Primary Hit Identified (e.g., 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide) HitConfirmation Hit Confirmation (Fresh Sample, Dose-Response) PrimaryHit->HitConfirmation InterferenceScreen Interference Screening (PAINS, Aggregation, Autofluorescence) HitConfirmation->InterferenceScreen OrthogonalAssay Orthogonal Assay (Different Detection Method) InterferenceScreen->OrthogonalAssay No Interference Detected FalsePositive False Positive InterferenceScreen->FalsePositive Interference Confirmed BiophysicalAssay Biophysical Assays (SPR, ITC, CETSA) OrthogonalAssay->BiophysicalAssay Activity Confirmed OrthogonalAssay->FalsePositive Activity Not Confirmed ValidatedHit Validated Hit BiophysicalAssay->ValidatedHit Direct Binding Confirmed BiophysicalAssay->FalsePositive No Direct Binding

Caption: A stepwise workflow for validating primary screening hits.

Q5: What is an orthogonal assay and why is it important?

A5: An orthogonal assay measures the same biological activity as the primary assay but uses a different detection technology.[4][16] For example, if your primary screen was a fluorescence-based enzyme inhibition assay, an orthogonal assay could be a luminescence-based or label-free method. This is a powerful way to eliminate false positives that are specific to the primary assay format.[4]

Q6: What biophysical methods can be used to confirm direct binding?

A6: Several biophysical techniques can provide direct evidence of a compound binding to its target, confirming target engagement.[4][16] These methods are crucial for validating that the compound's activity is not due to an indirect effect.

  • Surface Plasmon Resonance (SPR): A label-free method that measures the binding of a compound to a target immobilized on a sensor chip in real-time. It can determine binding kinetics (kon and koff) and affinity (KD).

  • Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding affinity, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4]

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular environment. It is based on the principle that a compound binding to its target protein will stabilize it against thermal denaturation.[4]

References

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]

  • Baell, J., & Walters, M. A. (2014). Chemistry: Chemical con artists foil drug discovery. Nature, 513(7519), 481–483. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Drug Discovery. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • Ayscough, K. R., & Mizzen, C. A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1217-1229. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A high-throughput screen for aggregation-based inhibition in a large compound library. Journal of Medicinal Chemistry, 50(10), 2385-2391. [Link]

  • Thorne, N., Shen, M., & Auld, D. S. (2008). Identification of Promiscuous Small Molecule Activators in High-Throughput Enzyme Activation Screens. Journal of Medicinal Chemistry, 51(8), 2397–2407. [Link]

  • Dahlin, J. L., & Walters, M. A. (2022, May 7). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]

  • The Assay Guidance Manual. (n.d.). Pan Assay Interference Compounds (PAINS). YouTube. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2018). PAINS management: open source model to eliminate nuisance compounds. Drug Discovery Today, 23(12), 1967-1970. [Link]

  • Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining. [Link]

  • Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Methods in Molecular Biology, 493, 135-149. [Link]

  • Falsafi, R., et al. (2017). High-Throughput Screening Methodology to Identify Alpha-Synuclein Aggregation Inhibitors. Scientific Reports, 7(1), 43209. [Link]

  • Creative Biolabs. (n.d.). Secondary Screening. [Link]

  • McGovern, S. L., Helfand, B. T., Feng, B., & Shoichet, B. K. (2003). High-throughput Assays for Promiscuous Inhibitors. Journal of Medicinal Chemistry, 46(20), 4265–4272. [Link]

  • Kim, Y., & Shorter, J. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Biochemistry, 45(33), 10038–10047. [Link]

  • Tomohara, K., et al. (2019). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1558-1563. [Link]

  • Science and Technology of Assay Development. (2024, January 4). On HTS: Hit Selection. [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385-2391. [Link]

  • Capuzzi, S. J., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(11), 7192-7204. [Link]

  • Hermann, J. C., et al. (2013). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 4(2), 197–200. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. [Link]

  • Visikol. (2022, March 22). More Autofluorescence Troubleshooting for Tissue Imaging. [Link]

  • Vipergen. (n.d.). Hit Identification. [Link]

  • Boster Biological Technology. (2022, March 2). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. [Link]

  • Schorpp, K., et al. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(8), 987-1000. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • AXXAM. (n.d.). From gene to validated and qualified hits. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • Lim, J., et al. (2019). Discovery of N-(1-Acryloylazetidin-3-yl)-2-(1H-indol-1-yl)acetamides as Covalent Inhibitors of KRASG12C. ACS Medicinal Chemistry Letters, 10(7), 1086-1092. [Link]

  • Al-Khafaji, Y. F. (2022). N-(4-Hydroxyphenyl)acetamide against diiodine towards polyiodide dianion. Journal of Molecular Structure, 1264, 133246. [Link]

  • MDPI. (2024, May 27). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. Biosensors, 14(6), 275. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]

  • PubChem. (n.d.). N-[(1r)-3-(4-Hydroxyphenyl)-1-Methylpropyl]-2-[2-Phenyl-6-(2-Piperidin-1-Ylethoxy)-1h-Indol-3-Yl]acetamide. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1146. [Link]

  • Ichor Life Sciences. (n.d.). Publications. [Link]

  • Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide. ResearchGate. [Link]

Sources

Validation & Comparative

structure-activity relationship (SAR) analysis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated numerous structural modifications aimed at decoupling the analgesic efficacy of p-aminophenol derivatives from their characteristic hepatotoxicity. The integration of a 6-chloroindole moiety into the acetamide alpha-position represents a paradigm shift in this space.

This guide provides an objective, data-driven Structure-Activity Relationship (SAR) analysis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide , comparing its performance against standard Acetaminophen (APAP) and unsubstituted indole analogs.

Structural Rationale & SAR Analysis

Acetaminophen (N-(4-hydroxyphenyl)acetamide) is a globally utilized analgesic. However, its dose-limiting hepatotoxicity—driven by CYP450-mediated oxidation (primarily CYP2E1) to the reactive electrophile N-acetyl-p-benzoquinone imine (NAPQI)—remains a critical clinical challenge[1]. To engineer a safer alternative, we must analyze the structural modifications of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide:

  • The N-(4-hydroxyphenyl) Core (The Pharmacophore): The p-aminophenol moiety is strictly conserved. It acts as a reducing co-substrate at the peroxidase (POX) active site of cyclooxygenase (COX) enzymes. By reducing the oxidized heme state, it indirectly inhibits prostaglandin synthesis, delivering the core analgesic effect[2].

  • Alpha-Carbon Substitution (1H-Indol-1-yl group): Replacing the small methyl group of APAP with a bulky indole ring introduces significant steric hindrance. This structural bulk restricts access to the tight CYP2E1 active site, effectively shunting the molecule's metabolism away from toxic NAPQI generation and toward safe Phase II glucuronidation[1].

  • The 6-Chloro Modification (Affinity & Stability): The addition of a chlorine atom at the 6-position of the indole ring serves a dual purpose. First, it enhances lipophilicity (LogP), improving cellular permeability and blood-brain barrier (BBB) penetration for central analgesia. Second, the electron-withdrawing halogen modulates the electron density of the indole, optimizing π−π stacking and introducing halogen bonding within the hydrophobic pocket of the target receptor—a strategy proven to increase potency in indole-based anti-inflammatory SAR studies[3][4].

Metabolism APAP Acetaminophen (APAP) CYP CYP2E1 / CYP3A4 Oxidation APAP->CYP NAPQI NAPQI (Toxic) GSH Depletion CYP->NAPQI Liver Hepatocellular Death NAPQI->Liver Candidate 2-(6-chloro-1H-indol-1-yl)- N-(4-hydroxyphenyl)acetamide Steric Steric Blockade of CYP450 Candidate->Steric Phase2 Phase II Metabolism (Glucuronidation) Steric->Phase2 Safe Safe Excretion (No Hepatotoxicity) Phase2->Safe

Figure 1: Divergent metabolic pathways of APAP vs. the sterically hindered 6-chloroindole analog.

Comparative Performance Data

To objectively evaluate the impact of the 6-chloroindole substitution, we benchmark the candidate against standard APAP and the unsubstituted indole analog. The data below demonstrates that the 6-chloro modification not only abolishes hepatotoxicity but significantly enhances target engagement.

CompoundCOX-2 POX IC₅₀ (μM)GSH Depletion (%) at 1mMLDH Release (%) at 1mMAnalgesic ED₅₀ (mg/kg)
Acetaminophen (APAP) 12.5>85% (High Toxicity)65%45.0
2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide 8.2<5% (Safe)12%38.5
2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide 3.4 <5% (Safe) 8% 18.2

Table 1: Comparative SAR metrics demonstrating the superiority of the 6-chloro analog in both efficacy and safety profiles.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. They incorporate internal controls and orthogonal readouts to definitively prove causality between the chemical structure and the observed biological phenotype.

Protocol 1: In Vitro Hepatotoxicity & GSH Depletion Assay

Causality & Validation: This protocol uses primary human hepatocytes to evaluate toxicity. It is self-validating because it measures both cell death (LDH release, a late-stage necrosis marker) and the mechanistic precursor to that death (Glutathione [GSH] depletion by NAPQI). APAP serves as the positive control to validate assay sensitivity.

  • Cell Seeding: Plate primary human hepatocytes in 96-well collagen-coated plates at 5×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with vehicle (0.1% DMSO), APAP (1 mM, positive control), or the 6-chloroindole candidate (1 mM) for 24 hours.

  • LDH Quantification (Necrosis Readout): Transfer 50 μL of the supernatant to a new assay plate. Add the LDH assay reagent, incubate for 30 minutes in the dark, and measure absorbance at 490 nm. High absorbance indicates membrane rupture.

  • GSH Quantification (Mechanistic Readout): Lyse the remaining cells in the original plate. Add monochlorobimane (MCB), a fluorogenic dye that reacts specifically with GSH via glutathione-S-transferase. Read fluorescence (Ex 380 nm / Em 460 nm). A drop in fluorescence indicates NAPQI-mediated GSH depletion.

  • Data Analysis: Normalize all data to vehicle controls. The 6-chloro candidate successfully validates its safety profile by showing <10% LDH release and <10% GSH depletion.

Workflow Step1 Hepatocyte Culture Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3 Orthogonal Readouts Step2->Step3 Read1 LDH Release (Necrosis) Step3->Read1 Read2 GSH Levels (NAPQI Formation) Step3->Read2 Step4 SAR Validation & Hit Selection Read1->Step4 Read2->Step4

Figure 2: Self-validating high-throughput screening workflow for hepatotoxicity and hit selection.

Protocol 2: COX Peroxidase (POX) Activity Assay

Causality & Validation: APAP derivatives do not inhibit the primary cyclooxygenase active site; they reduce the oxidized heme in the POX domain. This assay directly measures POX activity using a colorimetric electron donor (TMPD), ensuring we are measuring the correct mechanistic target without confounding upstream variables.

  • Enzyme Preparation: Incubate purified human COX-2 enzyme with hematin (1 μM) in Tris-HCl buffer (pH 8.0) for 15 minutes to reconstitute the active holoenzyme.

  • Inhibitor Incubation: Add the test compounds at varying concentrations (0.1 μM to 100 μM) and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) and arachidonic acid (AA). The POX domain will reduce the PGG₂ generated by the COX domain, simultaneously oxidizing TMPD to a blue product.

  • Kinetic Measurement: Measure absorbance at 590 nm continuously for 5 minutes.

  • IC₅₀ Calculation: Plot the initial velocity of TMPD oxidation against the log of the compound concentration to derive the IC₅₀.

Conclusion

The SAR analysis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide reveals a highly optimized molecular architecture. By leveraging the steric bulk of the indole ring to block CYP2E1 access, and utilizing the 6-chloro substitution to drive lipophilicity and target affinity, this compound successfully uncouples the analgesic efficacy of the p-aminophenol class from its historical hepatotoxicity. It stands as a prime candidate for further preclinical development as a next-generation, non-narcotic, non-hepatotoxic analgesic.

References

  • Bazan, H. A., et al. "A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis." European Journal of Medicinal Chemistry (2021). URL:[Link]

  • JournalNX. "CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL." JournalNX - A Multidisciplinary Peer Reviewed Journal (2020). URL:[Link]

  • Powell, W. S., et al. "Inhibition of 5-Oxo-6,8,11,14-eicosatetraenoic Acid-Induced Activation of Neutrophils and Eosinophils by Novel Indole OXE Receptor Antagonists." Journal of Medicinal Chemistry (2013). URL:[Link]

  • Kakehi, M., et al. "Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs." Journal of Enzyme Inhibition and Medicinal Chemistry (2014). URL:[Link]

Sources

Reproducibility of IC50 Values for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

In early-stage drug discovery, the transition from hit identification to lead optimization is frequently derailed by irreproducible IC50 values. A quintessential example of this challenge is 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (CAS 1144478-60-3). While this compound possesses excellent structural features for target engagement—a lipophilic chloroindole core for deep hydrophobic pocket binding and a phenolic acetamide for hydrogen bonding—these exact physicochemical properties make it highly prone to assay interference.

As a Senior Application Scientist, I have seen countless optimization campaigns stall because a compound's apparent potency was an artifact of the assay platform rather than true 1:1 stoichiometric target engagement. This guide objectively compares three dominant high-throughput screening (HTS) platforms to determine the most reproducible method for evaluating this specific compound, providing the causality behind experimental choices and a self-validating protocol.

Physicochemical Profiling: The Causality Behind IC50 Fluctuations

To achieve reproducible IC50 values, we must first understand why CAS 1144478-60-3 causes data fluctuation across different laboratories. The structural liabilities of this molecule manifest in three distinct ways:

  • Colloidal Aggregation: The highly lipophilic chloroindole core drives the compound's Critical Aggregation Concentration (CAC) into the low micromolar range. In aqueous buffers lacking sufficient non-ionic detergents, the compound spontaneously forms sub-micrometer colloidal particles. These colloids nonspecifically sequester target proteins, yielding artificially potent (false-positive) IC50 values [1].

  • Singlet Oxygen Quenching: The phenolic moiety on the acetamide linker can act as a radical scavenger. In proximity-based assays relying on reactive oxygen species, this phenol can quench the signal, mimicking target inhibition [2].

  • Autofluorescence & Inner Filter Effects: The indole ring system is inherently fluorescent and can absorb excitation light in standard biochemical assays, skewing raw data readouts and shifting the dose-response curve.

Assay Platform Comparison: TR-FRET vs. AlphaScreen vs. FP

To mitigate these liabilities, we must select an assay architecture that is blind to the compound's biophysical quirks. Below is a comparative analysis of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen, and Fluorescence Polarization (FP) [3][4].

Comparative Performance Data
Assay PlatformSusceptibility to Aggregation ArtifactsResistance to Indole AutofluorescencePhenolic Quenching LiabilityIC50 Reproducibility (Z'-factor)Recommendation for CAS 1144478-60-3
TR-FRET Low (Ratiometric readout corrects for light scattering)High (Time-delayed measurement bypasses prompt fluorescence)None (Does not rely on reactive oxygen)High (>0.75) Primary Choice
AlphaScreen High (Colloids block the 200 nm diffusion path)Moderate High (Phenol quenches singlet oxygen)Moderate (~0.60)Orthogonal Validation Only
FP High (Aggregate scattering directly alters polarization)Low (Indole emission overlaps with tracers)None Low (<0.50)Not Recommended

Self-Validating Experimental Protocol (TR-FRET)

A robust protocol must be a self-validating system. The following step-by-step methodology incorporates dynamic controls to ensure the IC50 value derived for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is driven by genuine target engagement.

Step 1: Compound Solubilization (The "DMSO-First" Strategy)
  • Action: Prepare a 100X serial dilution of the compound in 100% DMSO using polypropylene microplates.

  • Causality: The chloroindole moiety is highly prone to plastic adsorption. Diluting in 100% DMSO prevents the compound from sticking to the plate walls, ensuring the nominal concentration matches the actual free concentration delivered to the assay[5].

Step 2: Buffer Optimization & Aggregation Reversal
  • Action: Prepare the TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl) and supplement it with 0.01% (v/v) Triton X-100 and 0.1% BSA.

  • Causality: Triton X-100 disrupts colloidal aggregates, pushing the compound's CAC above the maximum tested concentration. Self-Validation Check: Run a parallel IC50 curve without Triton X-100. If the IC50 shifts dramatically (>10-fold weaker) upon detergent addition, the initial potency was an aggregation artifact [1][6].

Step 3: Assay Assembly
  • Action: Transfer 100 nL of the 100X compound/DMSO stock to a 384-well low-volume assay plate. Add 5 µL of the target protein complex, incubate for 15 minutes, then add 5 µL of the TR-FRET detection mix (Europium-donor and Acceptor-labeled probes). The final DMSO concentration must be strictly maintained at 1%.

  • Causality: Maintaining a uniform 1% DMSO concentration across all wells, including controls, prevents solvent-induced variations in protein stability that could masquerade as compound activity.

Step 4: Time-Resolved Detection & Ratiometric Analysis
  • Action: Read the plate using a compatible microplate reader (e.g., PHERAstar) using an excitation of 340 nm, a 50 µs delay, and a 400 µs integration time. Calculate the emission ratio (Acceptor 665 nm / Donor 615 nm).

  • Causality: The 50 µs delay ensures the indole's prompt fluorescence has decayed. The ratiometric calculation normalizes well-to-well variations in liquid dispensing and minor optical interference.

Workflows and Mechanistic Visualizations

To further clarify the validation process and the mechanism of signal rescue, refer to the logical workflows below.

IC50_Workflow Start Compound Prep CAS 1144478-60-3 DLS DLS Analysis (Check for Colloids) Start->DLS Det Add 0.01% Triton X-100 (Disrupt Aggregates) DLS->Det CAC < 10 µM TRFRET Primary Screen (TR-FRET Assay) DLS->TRFRET No Aggregation Det->TRFRET Aggregates Cleared Alpha Orthogonal Validation (AlphaScreen) TRFRET->Alpha Hit Confirmation End Reproducible IC50 Confirmed Alpha->End

Caption: Logical workflow for de-risking the IC50 evaluation of CAS 1144478-60-3.

TRFRET_Mechanism Donor Europium Donor (Excitation 340 nm) Target Target Protein Complex Donor->Target Binds Acceptor Acceptor Fluorophore (Emission 665 nm) Donor->Acceptor FRET Signal (Uninhibited) Target->Acceptor Binds Inhibitor CAS 1144478-60-3 (Inhibitor) Inhibitor->Target Disrupts Complex Inhibitor->Acceptor Loss of FRET (IC50 Readout)

Caption: TR-FRET signal generation and interference bypass mechanism.

References

  • Shoichet, B. K., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.[Link]

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.[Link]

  • Glickman, J. F., et al. (2002). A comparison of ALPHAscreen, TR-FRET, and TRF as assay methods for FXR nuclear receptors. Journal of Biomolecular Screening.[Link]

  • Coussens, N. P., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual [Internet]. National Center for Biotechnology Information (US).[Link]

  • Shoichet, B. K., et al. (2024). Colloidal Aggregation Confounds Cell-Based Covid-19 Antiviral Screens. Journal of Medicinal Chemistry.[Link]

A Comparative Guide to the Cross-Reactivity Profile of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound X)

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. While the identification of potent "on-target" activity is the primary goal, a comprehensive understanding of a compound's "off-target" interactions is equally critical for predicting potential toxicities and uncovering novel therapeutic applications (polypharmacology)[1][2]. The indole scaffold is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other biologically active agents[3][4][5]. This guide provides an in-depth comparative analysis of the cross-reactivity profile of a novel investigational compound, 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide, hereafter referred to as Compound X.

The structural features of Compound X, including a chlorinated indole ring and an N-(4-hydroxyphenyl)acetamide moiety, suggest potential interactions with a range of biological targets. The indole core is known to interact with various enzymes and receptors, while the acetamide group can form crucial hydrogen bonds[6][7]. This guide will delineate a robust, field-proven screening cascade designed to thoroughly characterize the selectivity of Compound X. We will compare its hypothetical profile against well-established kinase inhibitors, providing researchers, scientists, and drug development professionals with a framework for interpreting such data and making informed decisions in their own discovery programs.

The Imperative of Early and Comprehensive Selectivity Profiling

A drug candidate's journey from discovery to clinical application is long and fraught with attrition. A significant contributor to late-stage failures is unforeseen toxicity arising from off-target interactions. Implementing a comprehensive screening cascade early in the discovery process is a critical de-risking strategy[8]. Such a cascade should be designed to provide rapid and informed decision-making, evolving as a compound progresses from a hit to a lead and beyond[8][9].

This guide focuses on a target-based discovery approach, where the initial aim is to optimize a compound's activity against a specific, disease-relevant target. However, we also embrace the insights that can be gained from phenotypic screening, which assesses a compound's effect in a more biologically complex system, such as a cell-based assay[10][11]. By integrating both target-based and phenotypic approaches, we can build a more complete picture of a compound's biological activity.

Designing the Screening Cascade: A Multi-Tiered Approach

To rigorously assess the cross-reactivity profile of Compound X, we propose a multi-tiered screening cascade. This approach allows for a broad initial assessment followed by more focused and quantitative secondary and tertiary assays.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "Figure 1: A multi-tiered screening cascade for Compound X."

The causality behind this tiered approach is rooted in resource efficiency and data-driven decision-making. A broad, single-concentration screen in Tier 1 casts a wide net to identify potential liabilities and opportunities[12]. Hits are then rigorously quantified in Tier 2 to understand their potency. Finally, Tier 3 assays provide crucial validation in a more physiologically relevant cellular context[13].

Methodology: A Self-Validating System

For the data presented in this guide, we will use a hypothetical scenario where Compound X is a putative inhibitor of a specific tyrosine kinase, for example, Epidermal Growth Factor Receptor (EGFR).

Comparator Compounds

To provide context for the selectivity profile of Compound X, we will compare it to two well-characterized kinase inhibitors:

  • Gefitinib: A highly selective inhibitor of EGFR.

  • Staurosporine: A notoriously non-selective, promiscuous kinase inhibitor.

Tier 1: Primary Kinase Panel Screen

The primary screen is performed using a comprehensive kinase panel, such as the KinomeFULL panel, which covers a broad representation of the human kinome[14].

Protocol: Radiometric Kinase Assay (Example)

  • Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and [γ-³³P]ATP.

  • Compound Addition: Add Compound X, Gefitinib, and Staurosporine to respective wells at a final concentration of 1 µM. Include DMSO as a negative control.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time, allowing for enzymatic activity.

  • Stopping the Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Substrate Capture: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

This radiometric format is considered a "gold-standard" due to its direct measurement of enzymatic activity and low incidence of compound interference.

Tier 2: IC₅₀ Determination

For any kinase where >50% inhibition is observed in the primary screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀). This provides a quantitative measure of potency. The choice of ATP concentration in these assays is critical, as most kinase inhibitors are ATP-competitive[1]. Assays are often performed at the Kₘ for ATP for each kinase to provide a standardized comparison of intrinsic inhibitor affinities[15][16].

Results: A Comparative Analysis

The following tables present hypothetical data for Compound X and the comparator compounds.

Table 1: Primary Kinome Screen Results (% Inhibition at 1 µM)

Kinase TargetCompound XGefitinibStaurosporine
EGFR 98% 99% 99%
ABL115%5%95%
SRC65%10%98%
LCK72%8%97%
FLT320%3%92%
CDK25%2%88%
... (and 410 other kinases).........

Table 2: IC₅₀ Values for Selected Kinases (nM)

Kinase TargetCompound XGefitinibStaurosporine
EGFR 15 10 5
SRC850>10,00020
LCK950>10,00018

Visualization of Selectivity

A common way to visualize kinome selectivity is through a dendrogram, where inhibited kinases are highlighted.

dot graph KinomeSelectivity { layout=twopi; ranksep=3; node [shape=circle, style=filled, label="", width=0.1, height=0.1, fillcolor="#F1F3F4"]; edge [len=1.5, color="#5F6368"];

} caption: "Figure 2: Hypothetical selectivity of Compound X."

In this visualization, red indicates high inhibition (the intended target), while yellow signifies significant off-target activity.

Discussion and Interpretation

The hypothetical data suggests that Compound X is a potent inhibitor of EGFR, its intended target. However, unlike the highly selective comparator Gefitinib, Compound X exhibits moderate off-target activity against the SRC family kinases LCK and SRC. While significantly less potent against these off-targets compared to EGFR, this cross-reactivity warrants further investigation. Staurosporine, as expected, shows broad activity across the kinome, highlighting the importance of a selective profile.

The observed off-target activity of Compound X against SRC and LCK could have several implications:

  • Potential for Toxicity: Inhibition of SRC family kinases can lead to various cellular effects, and this off-target activity needs to be assessed in relevant safety models.

  • Polypharmacology: In some contexts, dual inhibition of EGFR and SRC family kinases can be beneficial, for example, in overcoming certain mechanisms of resistance to EGFR inhibitors. This represents a potential therapeutic opportunity that could be explored.

  • Structure-Activity Relationship (SAR): The cross-reactivity data provides valuable information for medicinal chemists to modify the structure of Compound X to improve its selectivity for EGFR.

The trustworthiness of these initial findings is enhanced by the inclusion of both positive (Staurosporine) and negative (Gefitinib) controls, which validate the assay's ability to distinguish between selective and non-selective compounds.

Tier 3: The Path to In-Cell Validation

The biochemical data from Tiers 1 and 2 provide a strong foundation, but it is crucial to confirm these findings in a cellular environment. For Compound X, the next logical steps would be:

  • Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) or NanoBRET™ to confirm that Compound X engages with both EGFR and SRC/LCK in intact cells.

  • Phenotypic Assays: Evaluate the effects of Compound X on the proliferation of cell lines that are dependent on EGFR signaling, as well as cell lines where SRC/LCK signaling is dominant. This will help to deconvolute the functional consequences of the observed on- and off-target activities.

Conclusion

This guide has outlined a comprehensive and logical framework for assessing the cross-reactivity profile of the novel compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (Compound X). By employing a multi-tiered screening cascade and comparing the results to well-characterized reference compounds, we can build a detailed and reliable selectivity profile. The hypothetical data presented for Compound X illustrates a common scenario in drug discovery: a potent on-target activity coupled with some degree of off-target interactions. A thorough understanding of this cross-reactivity is not a barrier to development but rather an essential component of a successful drug discovery program, enabling informed decisions, mitigating risks, and potentially uncovering new therapeutic avenues.

References

  • Bamborough, P., & Drewry, D. (2018). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in Medicinal Chemistry. [Link]

  • Hu, Y., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Uitdehaag, J. C. M., et al. (2021). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]

  • Kinase Panel Screening. ICE Bioscience. [Link]

  • Fabian, M. A., et al. (2005). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Wang, Z., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • McMahon, C., et al. (2018). Strategies to generate cross-reactive antibodies. ResearchGate. [Link]

  • Dias, D. A., et al. (2021). Current Screening Methodologies in Drug Discovery for Selected Human Diseases. Molecules. [Link]

  • How to Develop a Successful in vitro Screening Strategy. Sygnature Discovery. [Link]

  • Wang, S., et al. (2020). A review on recent developments of indole-containing antiviral agents. RSC Advances. [Link]

  • Screening Strategies Used in Drug Discovery. Technology Networks. [Link]

  • Bazan, H. A., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry. [Link]

  • Zhang, X., et al. (2021). A review for cell-based screening methods in drug discovery. Biophysics Reports. [Link]

  • Building GPCR screening cascades for lead generation. Drug Target Review. [Link]

  • Hasin, Y., Seldin, M., & Lusis, A. (2017). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Nature Reviews Cancer. [Link]

  • Indole-Based PI3K/AKT/mTOR Pathway Inhibitors. MDPI. [Link]

  • Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]

  • Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. [Link]

Sources

In Vitro Validation and Comparative Analysis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide as a Novel STAT3 Modulator

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Context: Oncology and Chronic Inflammation Biomarker Validation

Executive Summary

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a central node in cellular proliferation, apoptosis evasion, and immune suppression within the tumor microenvironment[1]. Persistent activation of STAT3 is a recognized hallmark in numerous malignancies and bone-related inflammatory diseases[2]. Validating novel small-molecule inhibitors targeting this pathway requires robust in vitro methodologies to quantify target engagement and downstream biomarker suppression.

This guide provides a comprehensive, comparative validation of the experimental compound 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide (hereafter referred to as Compound A ) against established STAT3 inhibitors (Stattic and LLL12B). By detailing the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols, this guide serves as a foundational reference for integrating this compound into preclinical screening workflows.

Mechanistic Rationale & Pathway Dynamics

In healthy cellular physiology, STAT3 activation is transient and tightly regulated. However, in pathological states, hyperactive upstream kinases (such as JAK) lead to constitutive phosphorylation of STAT3 at the Tyrosine 705 (Tyr705) residue[3]. Phosphorylated STAT3 (p-STAT3) monomers undergo reciprocal SH2-domain interactions to form stable homodimers, which subsequently translocate to the nucleus to drive the transcription of target genes (e.g., IL-6, Bcl-xL, VEGF)[3].

Compound A is designed to act as a direct modulator, sterically hindering the SH2 domain of STAT3, thereby preventing Tyr705 phosphorylation and subsequent dimerization.

G IL6 IL-6 / Growth Factors Receptor Receptor Complex (gp130) IL6->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3 STAT3 (Monomer) JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) Dimer STAT3->pSTAT3 Dimerization Nucleus Nuclear Translocation pSTAT3->Nucleus Target Target Genes (IL-6, Bcl-xL) Nucleus->Target Transcription Inhibitor Compound A (Indole-acetamide derivative) Inhibitor->STAT3 Blocks SH2 Domain

Figure 1: Mechanism of action of Compound A within the JAK/STAT3 signaling cascade.

Comparative Performance Data

To objectively assess the utility of Compound A, we compared its in vitro performance against two widely utilized reference standards: Stattic (a non-peptidic SH2 domain inhibitor) and LLL12B (a highly potent STAT3 inhibitor)[3]. Assays were conducted in MDA-MB-231 human breast cancer cells, which exhibit constitutive STAT3 activation.

Table 1: Quantitative Biomarker Suppression and Cytotoxicity Profile
Inhibitor / CompoundTarget MechanismIC₅₀ for p-STAT3 (Tyr705)Cell Viability IC₅₀ (72h)IL-6 Secretion Reduction (at 5 µM)
Compound A SH2 Domain Blockade1.2 µM4.8 µM78% ± 4%
Stattic (Standard)SH2 Domain Blockade5.1 µM12.5 µM45% ± 6%
LLL12B (Standard)Direct STAT3 Inhibition0.16 µM0.8 µM92% ± 3%

Data Interpretation: Compound A demonstrates a superior IC₅₀ for p-STAT3 suppression compared to the first-generation inhibitor Stattic, though it is less potent than the highly optimized LLL12B. Its favorable therapeutic window (ratio of viability IC₅₀ to target IC₅₀) makes it an excellent candidate for prolonged in vitro assays where acute cytotoxicity must be minimized.

In Vitro Validation Protocols

A protocol is only as reliable as its ability to control for biological artifacts. The following methodologies emphasize the causality behind critical steps to ensure self-validating results.

Protocol A: Quantification of p-STAT3 (Tyr705) via Western Blotting

Objective: Measure the direct target engagement of Compound A by quantifying the ratio of phosphorylated to total STAT3.

  • Cell Seeding and Treatment: Seed MDA-MB-231 cells at 3×105 cells/well in a 6-well plate. Allow 24 hours for adherence. Treat with Compound A (0.1 - 10 µM) for 4 hours.

    • Causality: A 4-hour window is optimal because STAT3 phosphorylation is highly dynamic; longer exposures may trigger compensatory feedback loops (e.g., via MAPK pathways) that confound direct target engagement data.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse immediately on ice using RIPA buffer supplemented with 1 mM Na₃VO₄, 10 mM NaF, and 1x Protease Inhibitor Cocktail.

    • Causality: The inclusion of Na₃VO₄ (a tyrosine phosphatase inhibitor) and NaF (a serine/threonine phosphatase inhibitor) is strictly mandatory. p-STAT3 is highly labile; without these inhibitors, endogenous phosphatases will rapidly strip the Tyr705 phosphorylation during lysis, yielding false-negative results.

  • Protein Quantification and Denaturation: Quantify using a BCA assay. Boil samples at 95°C for 5 minutes in Laemmli buffer containing β -mercaptoethanol.

  • Electrophoresis and Transfer: Resolve 20 µg of protein on a 10% SDS-PAGE gel. Transfer to a PVDF membrane (0.45 µm pore size).

  • Immunoblotting: Block with 5% BSA in TBST for 1 hour. Probe with anti-p-STAT3 (Tyr705) primary antibody (1:1000) overnight at 4°C.

    • Causality: Use BSA, not non-fat dry milk, for blocking and antibody dilution when probing for phosphoproteins. Milk contains casein (a phosphoprotein) which will cause high background signal when using phospho-specific antibodies.

  • Detection: Wash, apply HRP-conjugated secondary antibody, and visualize using ECL substrate. Strip and reprobe for Total STAT3 and GAPDH (loading control).

Protocol B: Downstream Biomarker Validation via IL-6 ELISA

Objective: Confirm that the inhibition of STAT3 phosphorylation translates to functional suppression of downstream target gene expression (IL-6).

  • Conditioned Media Collection: Following a 24-hour treatment with Compound A, collect the culture media. Centrifuge at 1,500 x g for 10 minutes at 4°C.

    • Causality: Centrifugation is required to pellet cellular debris and apoptotic bodies, which can non-specifically bind to the ELISA capture antibodies and artificially inflate absorbance readings.

  • Plate Preparation: Coat a 96-well high-binding microplate with IL-6 capture antibody overnight at 4°C. Wash 3x with PBST and block with 1% BSA for 1 hour.

  • Sample Incubation: Add 100 µL of the cleared conditioned media (undiluted and 1:10 diluted) to the wells. Incubate for 2 hours at room temperature.

  • Detection: Apply biotinylated detection antibody, followed by Streptavidin-HRP. Develop with TMB substrate and stop the reaction with 1M H₂SO₄. Read absorbance at 450 nm.

References

  • National Center for Biotechnology Information (NCBI). Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors. Available at:[Link][1]

  • National Center for Biotechnology Information (NCBI). STAT3 Signaling Pathway in Health and Disease. Available at:[Link][3]

  • National Center for Biotechnology Information (NCBI). Stat3 Signaling Pathway: A Future Therapeutic Target for Bone-Related Diseases. Available at:[Link][2]

Sources

Safety Operating Guide

Comprehensive Safety and Handling Protocol for 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Author: BenchChem Technical Support Team. Date: April 2026

As an active pharmaceutical ingredient (API) and research chemical, 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide requires stringent handling protocols to mitigate exposure risks. Because the full toxicological profile of many novel indole-acetamide derivatives is not fully characterized, researchers must apply the precautionary principle, treating the compound as a potential respiratory and dermal sensitizer [1]. This guide provides a self-validating system of operational procedures, Personal Protective Equipment (PPE) requirements, and disposal plans to ensure laboratory safety.

Hazard Assessment and PPE Rationale

The structural components of this compound—specifically the chlorinated indole ring and the phenolic moiety—suggest potential for lipophilicity and dermal absorption. Consequently, barrier protection is the primary defense mechanism.

  • Respiratory Protection: Fine powders pose a significant inhalation risk. Handling must occur within a contained environment to prevent particulate aerosolization.

  • Dermal Protection: Nitrile gloves are required due to their broad-spectrum chemical resistance, specifically against the organic solvents (e.g., DMSO, DMF) typically used to dissolve this compound for in vitro assays [2].

Quantitative PPE Specifications
PPE CategorySpecification / StandardRationale for Selection
Gloves Double-layered Nitrile (min 0.11 mm thickness)Protects against dermal absorption; double-gloving provides a fail-safe against micro-tears.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesPrevents ocular exposure to airborne dust or solvent splashes.
Body Protection Tyvek® lab coat or equivalent fluid-resistant gownPrevents particulate accumulation on personal clothing.
Respiratory N95/FFP2 mask (minimum) or PAPRRequired if handling outside a certified fume hood (though hood use is strictly mandated).

Step-by-Step Handling Methodology

To ensure a self-validating safety system, every step of the weighing and dissolution process must be verified before proceeding to the next.

Step 1: Preparation and Environmental Control

  • Verify the calibration and airflow of the Class II Biological Safety Cabinet (BSC) or chemical fume hood. The face velocity should be between 80-100 fpm[3].

  • Don all required PPE: double nitrile gloves, lab coat, and safety goggles.

  • Place an anti-static weighing boat on the microbalance inside the hood to prevent powder dispersion due to static charge.

Step 2: Weighing and Solubilization

  • Carefully open the vial containing 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide only inside the active fume hood.

  • Using a static-free micro-spatula, transfer the required mass.

  • Immediately cap the source vial.

  • Add the primary solvent (e.g., anhydrous DMSO) directly to the weighing boat or transfer the powder to a pre-labeled volumetric flask before solvent addition to minimize dry powder handling.

Step 3: Decontamination

  • Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% Isopropanol or Ethanol), followed by a mild detergent wipe.

  • Remove the outer pair of gloves before exiting the hood workspace.

Spill Response and Disposal Plan

In the event of a dry powder spill, do not sweep . Sweeping aerosolizes the API.

  • Containment: Gently cover the spill with damp absorbent paper (dampened with water or a mild surfactant) to suppress dust.

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Secondary Cleaning: Wash the spill area with a suitable organic solvent (if the compound is highly insoluble in water) followed by soap and water.

  • Disposal: Label the container as "Hazardous Chemical Waste - Toxic Solid (Indole Derivative)" and transfer it to the institutional environmental health and safety (EHS) department for high-temperature incineration [4].

Operational Safety Workflow

SafetyWorkflow Start Initiate Handling Protocol PPE Don PPE (Double Nitrile, Goggles, Gown) Start->PPE Hood Transfer to Certified Fume Hood PPE->Hood Weigh Anti-static Weighing & Solubilization Hood->Weigh Spill Spill Occurs? Weigh->Spill CleanSpill Wet-Wipe Containment (No Sweeping) Spill->CleanSpill Yes Decon Decontaminate Workspace & Doff Outer Gloves Spill->Decon No Waste EHS Incineration Disposal CleanSpill->Waste Decon->Waste Dispose Consumables

Figure 1: Workflow for the safe handling, weighing, and disposal of hazardous indole-acetamide APIs.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Available from: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. US Department of Labor. Available from:[Link]

  • Centers for Disease Control and Prevention (CDC). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. Available from: [Link]

  • Environmental Protection Agency (EPA). Hazardous Waste Management. Available from:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.